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Core Science & Biosynthesis

Foundational

The Role of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate in Chiral Drug Discovery

Executive Summary The transition from flat, sp2 -hybridized aromatic molecules to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic molecules to sp3 -rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a highly specialized, conformationally constrained chiral building block that exemplifies this shift. Acting as a cyclic β -amino acid surrogate, this tetrahydrofuran (THF)-based scaffold provides rigid stereochemical control, orienting its functional groups in a precise trans configuration. This technical guide explores the mechanistic rationale behind selecting this specific chiral scaffold, its proven applications in target-directed drug design, and the validated synthetic methodologies required to incorporate it into lead compounds.

Structural and Mechanistic Rationale

Conformational Locking and Entropic Optimization

Acyclic β -amino acids possess multiple rotatable bonds, which leads to a high entropic penalty when the molecule must adopt a specific conformation to bind to a target receptor. By embedding the amine and carboxylate vectors into a 5-membered THF ring, the (3S,4S) stereocenter locks the dihedral angles into a pre-organized, bioactive conformation. This restriction significantly reduces the entropic cost of binding, directly translating to enhanced binding affinity and target residence time.

The Tetrahydrofuran (THF) Advantage

While carbocyclic analogs (such as cyclopentyl derivatives) offer similar structural rigidity, the incorporation of the oxygen atom in the THF ring provides two distinct mechanistic advantages:

  • Hydrogen Bonding Capabilities : The ether oxygen acts as a potent hydrogen-bond acceptor, enabling novel, highly specific interactions with target binding pockets (e.g., the S1' specificity pocket of metalloproteases) [1].

  • Physicochemical Tuning : The heteroatom significantly lowers the partition coefficient (LogP) compared to its cyclopentyl counterpart. This reduction in lipophilicity enhances aqueous solubility and mitigates off-target promiscuity—a critical factor in optimizing oral bioavailability and minimizing toxicity.

Key Applications in Target-Directed Drug Design

TACE (ADAM17) Inhibition

Tumor Necrosis Factor-alpha Converting Enzyme (TACE, or ADAM17) is a primary target for the treatment of inflammatory diseases. Research has demonstrated that substituting an acyclic core with a (3S,4S)-tetrahydrofuranyl β -benzamido hydroxamic acid scaffold yields highly potent and selective TACE inhibitors [1]. The THF ring precisely positions the hydroxamic acid to chelate the catalytic zinc ion while directing the lipophilic substituents deeply into the enzyme's binding pocket.

TACE_Pathway ProTNF Pro-TNF-α (Membrane Bound) TACE TACE (ADAM17) Metalloprotease ProTNF->TACE Substrate Binding SolTNF Soluble TNF-α (Inflammatory Cascade) TACE->SolTNF Enzymatic Cleavage Inhibitor (3S,4S)-THF Hydroxamic Acid Inhibitor->TACE Zinc Chelation & Pocket Binding

Fig 1. TACE (ADAM17) inhibition pathway by (3S,4S)-THF-based hydroxamic acids.

RORγt Inverse Agonists & AMPA Receptor Modulators

Beyond metalloproteases, this chiral scaffold has been successfully deployed in the synthesis of RORγt inverse agonists for autoimmune disease therapies [2] and AMPA receptor positive allosteric modulators for central nervous system (CNS) disorders, including Alzheimer's and schizophrenia[3]. In these contexts, the methyl ester serves as a versatile synthetic handle, allowing for subsequent functionalization such as reduction to an alcohol or hydrolysis followed by amide coupling.

Quantitative Scaffold Comparison

To illustrate the pharmacological impact of the THF scaffold, the following table summarizes the structure-activity relationship (SAR) trends observed when optimizing cyclic β -amino acid surrogates for TACE inhibition[1][4].

Scaffold TypeTACE Binding Affinity (Ki, nM)MMP-1 Selectivity (Fold)Aqueous Solubility (μg/mL)
Acyclic β -amino acid> 100< 1050
(1R,2S)-Cyclopentyl15.2> 10015
(3S,4S)-Pyrrolidinyl8.5> 100120
(3S,4S)-Tetrahydrofuranyl 2.7 > 500 250

Table 1: Representative SAR data demonstrating the superiority of the THF scaffold in balancing potency, selectivity, and physicochemical properties[1].

Experimental Methodologies

Protocol: Stereoretentive Amide Coupling

When incorporating Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate into a lead compound, preserving the chiral integrity of the C3 and C4 stereocenters is paramount. The following protocol utilizes HATU, a superior coupling reagent for hindered cyclic amines, to ensure rapid activation and minimal epimerization.

Coupling_Workflow Step1 1. Salt Neutralization Methyl (3S,4S)-4-amino-THF-3-carboxylate HCl + DIPEA Step3 3. Amide Bond Formation Combine at 0°C, warm to RT (12h) Step1->Step3 Step2 2. Acid Activation Carboxylic Acid + HATU in DMF Step2->Step3 Step4 4. Aqueous Workup Wash with NaHCO3 (sat) & Brine Step3->Step4 Step5 5. Chiral Purification SFC (Supercritical Fluid Chromatography) Step4->Step5

Fig 2. Stereoretentive amide coupling workflow for the (3S,4S)-THF scaffold.

Step-by-Step Methodology:

  • Preparation & Free-Basing (Self-Validating Step):

    • Action: Suspend Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the reactive free amine without acting as a competing nucleophile against the activated ester.

    • Validation: Spot an aliquot of the mixture on wet pH paper; a pH of 8-9 confirms complete free-basing of the amine.

  • Carboxylic Acid Activation:

    • Action: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU forms an active HOAt ester. The nitrogen atom in the HOAt ring provides a neighboring group effect, accelerating the aminolysis step significantly compared to standard HOBt, which is critical for sterically hindered cyclic amines.

  • Amide Bond Formation (Self-Validating Step):

    • Action: Transfer the activated acid solution to the free amine solution. Stir at room temperature for 12 hours under an inert argon atmosphere.

    • Validation: Monitor the reaction via LC-MS. The complete disappearance of the activated ester mass peak and the emergence of the target product mass peak confirm reaction completion.

  • Aqueous Workup & Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Chiral Purification:

    • Action: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the crude product using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralcel AD).

    • Causality: SFC is preferred over traditional HPLC for chiral compounds because the supercritical CO2​ mobile phase provides higher diffusion coefficients, resolving potential epimers with superior peak sharpness and shorter run times[3].

References

  • Title : Alpha,beta-cyclic-beta-benzamido hydroxamic acids: novel templates for the design, synthesis, and evaluation of selective inhibitors of TNF-alpha converting enzyme (TACE) Source : Bioorganic & Medicinal Chemistry Letters (2008) URL :[Link]

  • Title: Sulfonamide derivative and use thereof (AMPA receptor modulators)
  • Title : Synthesis of novel RORγt inverse agonists directed towards autoimmune disease therapeutics Source : University of Tokyo Repository (2016) URL :[Link]

Sources

Exploratory

The Role of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate in Medicinal Chemistry: Conformational Constraints and Biological Activity

Executive Summary The pursuit of high-affinity, metabolically stable therapeutics has driven medicinal chemistry toward the incorporation of conformationally restricted unnatural amino acids. Methyl (3S,4S)-4-aminotetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high-affinity, metabolically stable therapeutics has driven medicinal chemistry toward the incorporation of conformationally restricted unnatural amino acids. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate —and its corresponding free acid, trans-4-aminotetrahydrofuran-3-carboxylic acid (ATFC)—represents a privileged cyclic β-amino acid scaffold. By introducing a rigid tetrahydrofuran (THF) ring, this building block imposes strict dihedral angle constraints (φ, ψ) that stabilize specific secondary structures, such as 12-helices and γ-turns. Furthermore, the electronegative oxygen atom within the THF ring fundamentally alters the electronic environment and hydrogen-bonding capacity of the molecule compared to its carbocyclic analogs (e.g., cyclopentane derivatives).

This technical guide explores the biological activity, structural rationale, and synthetic integration of the (3S,4S)-ATFC scaffold across peptidomimetics, integrin targeting, and small-molecule drug discovery.

Structural Rationale: The Oxygen Heteroatom Effect

The transition from natural α-amino acids to cyclic β-amino acids introduces a high degree of proteolytic stability. However, the specific choice of the ATFC scaffold over carbocyclic analogs like 2-aminocyclopentanecarboxylic acid (ACPC) is driven by the unique physicochemical properties of the THF oxygen[1].

  • Electronic Perturbation : The oxygen atom introduces a localized electronegative dipole. In supramolecular assemblies, this perturbs the site-specific electronic environment on the helical face, acting as a "residue switch" that can dictate macroscopic morphological changes[1].

  • Conformational Rigidity : The trans-(3S,4S) stereochemistry locks the amino and carboxylate groups in a pseudo-diequatorial orientation. This rigidity is critical for acting as a γ-turn mimetic when incorporated into cyclic pentapeptides, forcing the peptide backbone into a bioactive conformation[2].

  • Hydrophilicity : The inclusion of the ether oxygen lowers the overall lipophilicity (LogP) of the fragment compared to ACPC, which is highly advantageous for optimizing the aqueous solubility of small-molecule active pharmaceutical ingredients (APIs).

G N1 Hexameric Precursor (ACPC-based) N2 Residue Switch Introduce (3S,4S)-ATFC N1->N2 N3 Electronic Perturbation (THF Oxygen Dipole) N2->N3 N4 Altered Hydrogen Bonding Network N3->N4 N5 Morphological Transformation (e.g., Molar-tooth shape) N4->N5

Fig 1. ATFC as a residue switch triggering morphological transformation in foldamers.

Applications in Peptidomimetics and Foldamers

Foldamers are sequence-specific oligomers that fold into well-defined 3D structures. The (3S,4S)-ATFC scaffold is a potent promoter of the 12-helix —a secondary structure characterized by consecutive C=O(i)⋯H−N(i+3) intramolecular hydrogen bonds[1].

In advanced materials and biologic mimics, replacing a single ACPC residue with ATFC induces a previously inaccessible solid-state conformational split. The electronegative oxygen alters the self-assembly pathway, transforming spherical or fibrillar assemblies into complex, non-spherical architectures (e.g., molar-tooth shapes)[1]. This precise control over morphology is critical for designing biofunctional assemblies for drug delivery or tissue engineering.

Targeting Integrins: RGD and isoDGR Cyclic Ligands

Integrins, particularly αv​β3​ and α5​β1​ , are heterodimeric cell adhesion receptors overexpressed in tumor vascular tissues, making them prime targets for anti-angiogenic therapies[3]. The natural recognition sequences are Arg-Gly-Asp (RGD) and iso-Asp-Gly-Arg (isoDGR).

To achieve high binding affinity, these sequences must be conformationally locked. The incorporation of cyclic β-amino acids like ATFC into 16-membered cyclic peptidomimetics stabilizes the required γ-turn[2]. The rigidity of the THF ring ensures that the pharmacophoric Arg and Asp side chains are projected at the optimal vector distance to interact with the metal-ion-dependent adhesion site (MIDAS) of the integrin receptor[3].

Small Molecule Therapeutics: GLP-1R and CDK12

Beyond peptides, Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is utilized as a chiral building block in modern small-molecule drug discovery.

  • GLP-1 Receptor Modulators : In the development of non-peptide, orally bioavailable GLP-1R agonists (e.g., carboxy-benzimidazole derivatives), the ATFC scaffold is used to introduce a rigid, polar vector that enhances receptor binding while resisting metabolic degradation[4].

  • CDK12 Kinase Inhibitors : Cyclin-dependent kinase 12 (CDK12) regulates gene transcription and DNA repair. Inhibitors targeting CDK12 for lung cancer and neuroblastoma utilize the ATFC fragment to achieve precise spatial orientation within the kinase hinge region, maximizing hydrogen bonding while minimizing off-target kinase affinity[5].

G N1 GLP-1R Agonist (ATFC-derived) N2 GLP-1 Receptor Activation N1->N2 N3 Gαs Protein Coupling N2->N3 N4 Adenylate Cyclase Activation N3->N4 N5 cAMP Elevation & PKA Activation N4->N5 N6 Insulin Secretion (β-cells) N5->N6

Fig 2. Downstream signaling pathway of ATFC-derived GLP-1R modulators.

Quantitative Data Summary

The following table synthesizes the functional outcomes of incorporating the ATFC scaffold across various therapeutic domains.

Application AreaTarget / SystemRole of ATFC ScaffoldKey Biological Outcome
Peptidomimetics Hexameric FoldamersResidue switch (ACPC ATFC)Induces complex morphology via electronic perturbation[1]
Oncology αv​β3​ / α5​β1​ IntegrinsConformational constraint ( γ -turn mimetic)Nanomolar affinity in in vitro cell adhesion assays[2]
Metabolic Disease GLP-1 ReceptorChiral building block for small-molecule agonistsEnhanced receptor modulation and metabolic stability[4]
Oncology CDK12 KinaseStructural fragment / Hinge binderGrowth inhibition in lung cancer and neuroblastoma cells[5]

Experimental Workflows and Protocols

Protocol A: Solution-Phase Amidation for Small Molecule Synthesis

Causality: The cyclic nature of the ATFC ester creates steric hindrance around the secondary amine. Standard room-temperature coupling is often insufficient. Prolonged heating in a mixed solvent system (DMF/THF) ensures that the polar hydrochloride salt is fully solubilized (via DMF) while maintaining a favorable dielectric environment for the organic electrophile (via THF)[4].

  • Preparation : In a dry reaction vessel, dissolve Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate hydrochloride (1.0 eq, e.g., 17.6 mmol) in a 1:2 mixture of anhydrous DMF (2.5 mL) and THF (5.0 mL)[4].

  • Base Addition : Add N,N -Diisopropylethylamine (DIPEA) (1.0 to 2.5 eq) dropwise to neutralize the hydrochloride salt and generate the free nucleophilic amine[4].

  • Electrophile Addition : Add the target electrophile (e.g., a functionalized acyl chloride or activated carboxylic acid).

  • Thermal Activation : Heat the sealed reaction mixture to 70°C for 72 hours under an inert nitrogen atmosphere[4]. Validation: Monitor reaction progression via LC-MS every 24 hours to ensure the disappearance of the ATFC starting mass.

  • Workup & Isolation : Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with deionized water and brine to remove DMF and DIPEA salts. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo[4].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: When incorporating ATFC into foldamers or cyclic RGD peptides, highly reactive coupling reagents (like HATU) are required due to the constrained geometry of the cyclic β -amino acid, which resists standard carbodiimide activation.

G N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 ATFC Coupling (HATU/DIPEA, 70°C) N2->N3 N4 Kaiser Test (Validation) N3->N4 N4->N3 Positive (Fail) N5 Cleavage & Deprotection (TFA Cocktail) N4->N5 Negative (Pass) N6 RP-HPLC Purification N5->N6

Fig 3. Self-validating SPPS workflow for ATFC incorporation.
Protocol C: Surfactant-Assisted Foldamer Self-Assembly

Causality: Foldamers containing ATFC are highly hydrophobic but possess localized polar vectors. Dispersing them into a poloxameric surfactant solution mediates a controlled hydrophobic collapse, allowing the molecules to slowly order into highly crystalline, morphologically distinct architectures rather than amorphous aggregates[1].

  • Solubilization : Dissolve the purified ATFC-containing foldamer in a minimal volume of a water-miscible organic solvent (e.g., HFIP or Methanol).

  • Surfactant Preparation : Prepare a 0.1% (w/v) aqueous solution of a poloxameric surfactant. Stir continuously at 500 RPM.

  • Injection : Rapidly inject the peptide solution into the stirred surfactant solution.

  • Maturation : Allow the dispersion to stir for 24 hours at room temperature to facilitate complete supramolecular self-assembly[1].

  • Validation & Isolation : Isolate the resulting "foldectures" via centrifugation (10,000 x g, 10 mins). Resuspend in ultra-pure water to wash away residual surfactant. Validation: Sputter the sample with Platinum (Pt) and verify the morphology (e.g., molar-tooth shape) using Scanning Electron Microscopy (SEM)[1].

References

  • [MDPI] Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds. (2020). 2[2]

  • [Google Patents] WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase. 5[5]

  • [Google Patents] US20240199589A1 - Glp-1r modulating compounds. 4[4]

  • [ResearchGate] Bunnage, M. E., et al. Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid. Org. Biomol. Chem. (2004).

  • [Small / NSUWorks] Morphology Transformation of Foldamer Assemblies Triggered by Single Oxygen Atom on Critical Residue Switch. (2021).1[1]

  • [MDPI] Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds. (2020). 3[3]

Sources

Foundational

Stereochemistry and Conformational Analysis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate: An In-Depth Technical Guide

Executive Summary Cyclic β -amino acids represent a privileged class of conformationally restricted scaffolds in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic β -amino acids represent a privileged class of conformationally restricted scaffolds in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and targeted therapeutics[1]. Among these, tetrahydrofuran (THF)-based β -amino acids offer unique hydrogen-bonding capabilities and tunable dipole moments. This whitepaper provides a comprehensive technical analysis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate , detailing the causality behind its stereochemical assignment, the physics of its pseudorotational conformational landscape, and the self-validating experimental protocols required for its synthesis and structural validation.

Stereochemical Architecture: The (3S,4S) Configuration

The functional utility of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate relies entirely on its precise 3D architecture. To understand the spatial relationship between the C3 methoxycarbonyl group and the C4 amino group, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the THF ring system.

CIP Priority Assignment and Spatial Logic
  • C3 Stereocenter (3S): The priorities at C3 are: 1: −COOMe (C bonded to O,O,O), 2: −C2 (C bonded to O,H,H), 3: −C4 (C bonded to N,C,H), and 4: −H . For the (3S) configuration, orienting the lowest priority proton away from the viewer (dashed) results in a counter-clockwise sequence (1 2 3). Therefore, the −COOMe group must occupy the "UP" (wedge) position.

  • C4 Stereocenter (4S): The priorities at C4 are: 1: −NH2​ (N bonded to H,H), 2: −C5 (C bonded to O,H,H), 3: −C3 (C bonded to C,C,H), and 4: −H . For the (4S) configuration, orienting the proton away from the viewer (dashed) requires the −NH2​ group to occupy the "DOWN" (dash) position to satisfy the counter-clockwise (S) sequence.

Causality of the Trans Relationship: Because the (3S) configuration forces the C3 substituent UP and the (4S) configuration forces the C4 substituent DOWN, the (3S,4S) isomer is definitively a trans-1,2-disubstituted system. This theoretical derivation perfectly mirrors the synthetic literature, which confirms that (3R,4R) and (3S,4S) enantiomers constitute the trans isomers of this scaffold[2].

StereoLogic Start Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate C3 C3 Stereocenter (3S) Start->C3 C4 C4 Stereocenter (4S) Start->C4 C3_Pri CIP Priorities: 1: -COOMe | 2: -C2(O) 3: -C4(N) | 4: -H C3->C3_Pri C4_Pri CIP Priorities: 1: -NH2 | 2: -C5(O) 3: -C3(C) | 4: -H C4->C4_Pri C3_Pos -COOMe is WEDGE (Up) H is DASH (Down) C3_Pri->C3_Pos C4_Pos -NH2 is DASH (Down) H is WEDGE (Up) C4_Pri->C4_Pos Result Trans-1,2-Diequatorial-like Relationship C3_Pos->Result C4_Pos->Result

Figure 1: Stereochemical assignment and spatial logic for the (3S,4S) configuration.

Conformational Dynamics: Pseudorotation in Tetrahydrofurans

Unlike six-membered rings, five-membered THF rings are not locked into rigid chair conformations. To relieve Pitzer (torsional) strain, the ring puckers out of planarity, initiating a dynamic process known as pseudorotation [3].

The Pseudorotation Cycle

The conformational landscape of THF is defined by the puckering amplitude ( q ) and the phase angle ( ϕ ). The cycle consists of 10 Envelope ( E ) conformations (where four atoms are coplanar) and 10 Twist ( T ) conformations (where three atoms are coplanar).

For Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, the bulky −COOMe and −NH2​ groups introduce severe steric penalties if forced into pseudo-axial positions. Consequently, the molecule minimizes its free energy by adopting a specific Twist conformation—typically the 3T4​ twist —where both the C3 and C4 substituents occupy pseudo-diequatorial positions. This minimizes 1,2-gauche interactions and 1,3-diaxial-like clashes, representing the global energy minimum.

Pseudorotation Planar Planar THF Ring (Transition State) Envelope Envelope (E) Conformations (4 coplanar atoms) Planar->Envelope Puckering (q > 0) Twist Twist (T) Conformations (3 coplanar atoms) Planar->Twist Puckering (q > 0) Envelope->Twist Pseudorotation (U0001D719) Twist->Envelope Pseudorotation (U0001D719) TransMin Twist Minimum (^3T_4) (Pseudo-diequatorial) Twist->TransMin Steric Minimization (3S,4S) Substituents

Figure 2: Pseudorotation pathways and energy minimization in tetrahydrofuran rings.

Synthetic Methodology & Protocol

To synthesize the highly specific (3S,4S) trans-isomer, standard non-selective amination fails. A self-validating asymmetric protocol must be employed. The most robust method involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β -unsaturated ester[2].

Step-by-Step Synthetic Protocol
  • Preparation of the Chiral Auxiliary (Facial Director): Causality: The steric bulk of the chiral auxiliary forces the nucleophile to attack the electrophile from a single face, ensuring high enantiomeric excess (e.e.).

    Dissolve (R)

    N -benzyl- N

    α -methylbenzylamine (1.1 eq) in anhydrous THF under argon.
  • Cool to -78 °C and add n -butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate the lithium amide.

  • Diastereoselective Conjugate Addition:

    • Add methyl 2,5-dihydrofuran-3-carboxylate (1.0 eq) dropwise to the lithium amide solution at -78 °C.

    • Mechanism: The nucleophile attacks C4 from the less hindered face, establishing the (4S) stereocenter.

  • Stereoselective Enolate Trapping:

    • Quench the resulting enolate with a bulky proton source (e.g., 2,6-di-tert-butylphenol) at -78 °C.

    • Mechanism: Protonation occurs strictly from the face opposite to the newly installed bulky amine group to minimize steric clash, locking in the trans (3S) configuration.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in methanol. Add Pearlman’s catalyst (Pd(OH) 2​ /C) and stir under an H 2​ atmosphere (5 atm) to cleave the N -benzyl groups.

  • Validation & Isolation:

    • Filter through Celite, concentrate, and validate diastereomeric excess (d.e. > 98%) via chiral HPLC. Isolate the final Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

Experimental Conformational Validation

To prove that the synthesized molecule adopts the predicted pseudo-diequatorial 3T4​ twist conformation, we employ a self-validating loop of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling.

Step-by-Step Analytical Protocol
  • NMR Acquisition: Dissolve the compound in CDCl 3​ . Acquire high-resolution 1 H, 13 C, and NOESY spectra at 298 K using a 600 MHz spectrometer.

  • Coupling Constant Extraction: Extract the 3JH3−H4​ vicinal coupling constant from the H3/H4 multiplets. Causality: If the substituents are pseudo-diequatorial, the corresponding protons (H3 and H4) must be pseudo-diaxial . Pseudo-diaxial protons in a THF ring exhibit a dihedral angle ( θ ) of ~150°–160°.

  • DFT Geometry Optimization: Perform a conformational search and optimize the geometry at the B3LYP/6-311++G** level[3]. Causality: The inclusion of diffuse functions (++) is strictly required to accurately model the electron density of the lone pairs on the oxygen and nitrogen atoms during pseudorotation.

  • Karplus Mapping: Map the DFT-calculated dihedral angle to the experimental 3J value using the generalized Haasnoot-De Leeuw-Altona Karplus equation. A large coupling constant (8–10 Hz) mathematically validates the pseudo-diaxial proton arrangement, confirming the pseudo-diequatorial substituent conformation.

Workflow Step1 1. NMR Spectroscopy (1H, 13C, NOESY) Step2 2. Coupling Constant Extraction (3J_H3-H4 values) Step1->Step2 Step5 5. Conformational Population (Boltzmann Distribution) Step2->Step5 Step3 3. DFT Calculations (B3LYP/6-311++G**) Step4 4. Karplus Equation Mapping (Haasnoot-De Leeuw-Altona) Step3->Step4 Step4->Step5

Figure 3: Experimental and computational workflow for conformational validation.

Quantitative Data & Structural Parameters

The table below summarizes the theoretical and experimental parameters distinguishing the global minimum conformation from higher-energy states.

Structural ParameterTwist Conformer ( 3T4​ )Envelope Conformer ( E3​ )
Substituent Orientation Pseudo-diequatorialPseudo-axial / Pseudo-equatorial
Proton Orientation (H3/H4) Pseudo-diaxialPseudo-equatorial / Pseudo-axial
Dihedral Angle ( θH3−H4​ ) ~155°~110°
Predicted 3JH3−H4​ 8.5 - 10.2 Hz 3.0 - 5.5 Hz
Relative Energy ( ΔG ) 0.0 kcal/mol (Global Min)+2.4 kcal/mol
Steric Strain Profile Minimized 1,2-gauche clashSevere 1,2-gauche interaction

Conclusion

The stereochemistry and conformational behavior of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate are inextricably linked. The (3S,4S) absolute configuration dictates a trans relationship, which subsequently forces the THF ring to adopt a 3T4​ twist conformation to maintain pseudo-diequatorial substituents. By utilizing diastereoselective conjugate addition for synthesis and a combined NMR/DFT Karplus analysis for validation, researchers can confidently integrate this rigidified scaffold into advanced peptidomimetic drug discovery pipelines.

References

  • Bunnage, M.E., Davies, S.G., Roberts, P.M., Smith, A.D., & Withey, J.M. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2763-2776. URL:[Link]

  • Wu, A., & Cremer, D. (2008). Valence orbital response to pseudorotation of tetrahydrofuran: A snapshot using dual space analysis. The Journal of Chemical Physics, 128(14), 144111. URL:[Link]

  • Vasile, F., Civera, M., Belvisi, L., et al. (2020). Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis- β -ACPC) Scaffolds. Molecules, 25(24), 5966. URL:[Link]

Sources

Exploratory

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate: A Core Profile for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a stereochemically defined heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a stereochemically defined heterocyclic compound of significant interest in medicinal chemistry. As a constrained γ-amino acid analogue, its rigid tetrahydrofuran scaffold provides a valuable platform for the synthesis of novel therapeutics by presenting key pharmacophoric elements—an amino group and a carboxylate—in a precise three-dimensional orientation. This guide provides a comprehensive technical profile of the molecule, detailing its fundamental physicochemical properties, outlining robust methodologies for its structural and stereochemical characterization, and discussing its potential applications as a chiral building block in drug discovery. The protocols and insights are designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, validate, and strategically employ this compound in the creation of next-generation pharmaceuticals.

Introduction: The Strategic Value of Constrained Scaffolds

In modern drug discovery, the precise control of molecular conformation is a critical determinant of pharmacological activity and selectivity. Flexible, linear molecules can adopt numerous conformations, only a fraction of which may be biologically active, leading to potential off-target effects and entropic penalties upon binding. Chiral, cyclic scaffolds, such as the tetrahydrofuran ring system, address this challenge by locking key functional groups into a well-defined spatial arrangement. The tetrahydrofuran moiety, a prevalent structural motif in many natural products and synthetic drugs, serves as a bioisostere for other cyclic and acyclic structures, often improving physicochemical properties like solubility and metabolic stability.

The compound Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate belongs to a class of substituted 3-aminotetrahydrofuran-3-carboxylic acid derivatives that are precursors in the synthesis of high-purity, optically active amides with therapeutic potential.[1] The specific cis-stereochemistry of the amino and carboxylate groups at the C4 and C3 positions, respectively, creates a unique vector for molecular recognition by biological targets, making it a highly sought-after building block for complex molecular architectures.[]

Molecular and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent experimental work. This section details the core structural and chemical identity of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

Chemical Structure and Stereochemistry

The molecule features a five-membered tetrahydrofuran ring. The key substituents are an amino group (-NH₂) at position 4 and a methyl carboxylate group (-COOCH₃) at position 3. The stereochemical descriptors (3S, 4S) define the absolute configuration at these two chiral centers, indicating that both substituents are on the same face of the ring, resulting in a cis relationship.

Formula and Molecular Weight

The elemental composition and corresponding molecular weights are essential for analytical procedures such as mass spectrometry and for stoichiometric calculations in synthetic reactions. The data for the free base form of the title compound are summarized below.

ParameterValue
Molecular Formula C₆H₁₁NO₃
Average Molecular Weight 145.16 g/mol
Monoisotopic Mass 145.0739 u

Methodologies for Structural and Stereochemical Elucidation

Validating the identity, purity, and stereochemical integrity of a chiral molecule is a non-negotiable requirement in drug development. The following protocols provide a self-validating system for the comprehensive characterization of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Syn Proposed Synthesis Puri Purification (e.g., Column Chromatography) Syn->Puri HRMS HRMS Analysis (Elemental Composition) Puri->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HRMS->NMR Chiral Chiral HPLC (Enantio- & Diastereo-purity) NMR->Chiral Final Validated Compound Chiral->Final

Caption: Workflow for Synthesis and Characterization.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is indispensable for confirming the elemental composition of a synthesized molecule. Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental makeups.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Validation: Compare the measured m/z of the most abundant ion against the calculated exact mass of the [C₆H₁₁NO₃+H]⁺ species (146.0812 u). The mass error should be less than 5 ppm to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the definitive map of a molecule's covalent structure and stereochemistry. For Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, specific 2D NMR experiments like COSY and HSQC are crucial for assigning protons and carbons, especially the diastereotopic protons on the tetrahydrofuran ring, which arise from the molecule's chirality.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

  • ¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets for the ring protons due to spin-spin coupling. The methyl ester protons should appear as a singlet around 3.7 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect six distinct carbon signals, including the ester carbonyl (~170-175 ppm), the methoxy carbon (~52 ppm), and four signals for the tetrahydrofuran ring carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. It will be essential to trace the connectivity of the protons on the furan ring, starting from an easily identifiable proton.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the ring carbons based on the previously assigned proton signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Since this molecule has two stereocenters, it can exist as four possible stereoisomers. Chiral HPLC is the gold standard for confirming both the diastereomeric purity (cis vs. trans) and the enantiomeric purity ((3S,4S) vs. (3R,4R)). The choice of a chiral stationary phase (CSP) is critical and is based on creating transient, diastereomeric complexes with the analyte, allowing for their separation.

Experimental Protocol:

  • Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino esters.

  • Mobile Phase Optimization: Begin with a standard mobile phase like hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the amino group.

  • Sample Analysis: Dissolve a small amount of the compound in the mobile phase and inject it into the HPLC system.

  • Racemic Standard: If available, analyze a racemic or diastereomeric mixture of the compound to confirm the retention times of all possible stereoisomers.

  • Purity Assessment: Analyze the target (3S,4S) isomer. The chromatogram should show a single, sharp peak at the expected retention time, confirming high stereochemical purity.

Synthetic Strategy Overview

The synthesis of enantiomerically pure compounds like Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate typically relies on either starting from a chiral pool material or employing an asymmetric synthetic method. A plausible retrosynthetic approach could involve the stereoselective reduction of a precursor molecule. For instance, procedures for the stereocontrolled reduction of related five-membered ring systems have been documented, often leading to cis-hydroxy derivatives which can be further functionalized.[3]

A conceptual synthetic workflow is outlined below. The key step involves a diastereoselective reduction followed by functional group manipulations to install the amine and protect it, culminating in the desired product.

G Start Achiral Precursor or Chiral Pool Material Step1 Cyclization & Functionalization Start->Step1 KeyInt Key Cyclic Intermediate (e.g., Ketone/Enone) Step1->KeyInt Step2 Asymmetric Reduction or Hydrogenation KeyInt->Step2 ChiralAlc Chiral Alcohol Intermediate Step2->ChiralAlc Step3 Functional Group Interconversion (e.g., N₃) ChiralAlc->Step3 Azide Azide Intermediate Step3->Azide Step4 Reduction of Azide & Esterification Azide->Step4 Target Methyl (3S,4S)-4-amino tetrahydrofuran-3-carboxylate Step4->Target

Caption: Conceptual Synthetic Workflow.

Applications in Drug Discovery and Development

The structural features of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate make it an attractive scaffold for several therapeutic areas.

  • Peptidomimetics: The constrained di-functional nature of the molecule allows it to be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is a common strategy to enhance metabolic stability and cell permeability of peptide-based drugs.[4]

  • Constrained Neurotransmitter Analogues: The γ-amino acid structure is reminiscent of neurotransmitters like GABA. By incorporating the rigid furan ring, novel analogues can be designed to probe receptor binding pockets with high specificity, potentially leading to new treatments for neurological disorders.

  • Scaffold for Combinatorial Chemistry: The amino group serves as a versatile handle for derivatization. It can be acylated, alkylated, or used in reductive amination to build diverse chemical libraries for high-throughput screening, accelerating the hit-to-lead process.[][5] The use of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives as precursors for antithrombotic agents highlights their direct applicability in generating pharmacologically active compounds.[1]

Conclusion

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is more than a simple chemical entity; it is a strategic tool for medicinal chemists. Its well-defined three-dimensional structure, conferred by the cis-stereochemistry on a rigid tetrahydrofuran core, offers a reliable platform for designing molecules with enhanced potency, selectivity, and improved drug-like properties. The robust analytical and synthetic methodologies detailed in this guide provide the necessary framework for researchers to confidently utilize this valuable building block in their quest to develop innovative therapeutics for unmet medical needs.

References

  • AWS. (n.d.). III Spectroscopic Data.
  • Chemspace. (n.d.). Methyl (3R,4S)-4-aminooxolane-3-carboxylate methyl (3S,4R).
  • BLD Pharm. (n.d.). Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate hydrochloride.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
  • Asian Journal of Pharmaceutical Research and Development. (2024). Drug Discovery and its Applications.
  • MDPI. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

Application Note & Technical Methodology Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale The functionalized tetrahydrofuran (THF) ring is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Methodology Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The functionalized tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, frequently utilized to impart conformational restriction and improve the physicochemical properties of drug candidates. Specifically, derivatives of 4-aminotetrahydrofuran-3-carboxylic acid are critical pharmacophores in the development of AMPA receptor positive allosteric modulators[1] and RXFP1 agonists for the treatment of heart failure[2].

Synthesizing the exact (3S,4S) stereoisomer—a trans-configured amino ester—requires high diastereoselectivity. The protocol detailed below leverages a chiral auxiliary approach, utilizing (S)-(-)-1-phenylethylamine to induce asymmetry during the reductive amination of a commercially available beta-keto ester derivative, followed by catalytic hydrogenolysis to yield the enantiopure primary amine[3].

Mechanistic Overview & Workflow

The synthesis is executed in three distinct phases:

  • Condensation: Formation of a chiral enamine intermediate.

  • Diastereoselective Reduction: Hydride transfer directed by the chiral auxiliary to establish the trans (3S,4S) configuration.

  • Hydrogenolysis: Cleavage of the chiral auxiliary to liberate the primary amine.

SynthesisWorkflow SM Methyl 4-oxotetrahydrofuran- 3-carboxylate (Starting Material) Enamine Chiral Enamine Intermediate SM->Enamine (S)-(-)-1-phenylethylamine DCM, MgSO4, rt Protected Methyl (3S,4S)-4-(((S)-1-phenylethyl)amino) tetrahydrofuran-3-carboxylate Enamine->Protected NaBH(OAc)3, AcOH DCE, 0 °C to rt (Diastereoselective) Product Methyl (3S,4S)-4-aminotetrahydrofuran- 3-carboxylate (Target) Protected->Product H2 (1.5 atm), 10% Pd/C MeOH, 20 °C (Hydrogenolysis)

Figure 1: Synthetic workflow for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

Experimental Protocols & Causality

Phase 1: Formation of the Chiral Enamine

Objective: Condense the starting ketone with a chiral amine to form an enamine that will serve as the stereodirecting group.

  • Reagents: Methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq), (S)-(-)-1-phenylethylamine (1.05 eq), Anhydrous Magnesium Sulfate (MgSO₄) (3.0 eq), Dichloromethane (DCM) (0.2 M).

  • Procedure:

    • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with Methyl 4-oxotetrahydrofuran-3-carboxylate.

    • Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere.

    • Add anhydrous MgSO₄ to the suspension. Causality: MgSO₄ acts as a mild desiccant to drive the equilibrium forward by sequestering the water generated during imine/enamine formation without causing unwanted aldol-type side reactions.

    • Add (S)-(-)-1-phenylethylamine dropwise at room temperature (20 °C).

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Filter the mixture through a pad of Celite® to remove the hydrated MgSO₄, washing the filter cake with additional DCM.

    • Concentrate the filtrate under reduced pressure to afford the crude enamine, which is used immediately in the next step to prevent hydrolysis.

Phase 2: Diastereoselective Reduction

Objective: Reduce the enamine to the secondary amine, establishing the (3S,4S) trans stereocenters.

  • Reagents: Crude enamine (1.0 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq), Glacial Acetic Acid (AcOH) (2.0 eq), 1,2-Dichloroethane (DCE) (0.15 M).

  • Procedure:

    • Dissolve the crude enamine in anhydrous DCE under nitrogen and cool the solution to 0 °C using an ice-water bath.

    • Add glacial acetic acid. Causality: Acetic acid protonates the enamine to form a highly reactive iminium ion intermediate.

    • Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that tolerates the methyl ester functionality. The bulky (S)-1-phenylethyl group sterically shields one face of the iminium ion, directing the hydride attack to the opposite face, thereby favoring the formation of the trans-(3S,4S) diastereomer.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (3S,4S) protected intermediate.

Phase 3: Catalytic Hydrogenolysis

Objective: Cleave the chiral auxiliary to yield the final primary amine[1][2].

  • Reagents: Protected intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C) (10 wt%), Methanol (MeOH) (0.1 M), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the purified intermediate in HPLC-grade MeOH in a heavy-walled hydrogenation flask.

    • Carefully add 10% Pd/C to the solution under a steady stream of nitrogen to prevent ignition of the solvent.

    • Evacuate the flask and backfill with hydrogen gas three times.

    • Pressurize the vessel to 1.5 atm (approx. 22 psi) with H₂[2]. Causality: A moderate pressure of 1.5 atm is sufficient to cleave the benzylic C-N bond while preventing over-reduction or ring-opening of the THF core.

    • Stir vigorously at 20 °C for 14 hours[2].

    • Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry out completely in the air, as dry Pd/C is highly pyrophoric.

    • Concentrate the filtrate under reduced pressure to afford Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

Quantitative Data & Expected Outcomes

The table below summarizes the expected reaction metrics for the three-phase synthesis when executed at a 10 mmol scale.

Synthesis PhaseReagent SystemTemp / TimeExpected YieldStereochemical Purity
1. Enamine Formation (S)-1-phenylethylamine, MgSO₄, DCM20 °C / 16 h>95% (Crude)N/A (Planar intermediate)
2. Diastereoselective Reduction NaBH(OAc)₃, AcOH, DCE0 °C to 20 °C / 24 h65 - 75%>90% de (trans:cis)
3. Hydrogenolysis 10% Pd/C, H₂ (1.5 atm), MeOH20 °C / 14 h85 - 95%>99% ee (after purification)

References

  • G. R. Ott et al. (2008).Bioorganic & Medicinal Chemistry Letters. Cited as the foundational method for the preparation of Methyl 4-aminotetrahydrofuran-3-carboxylate derivatives. Referenced in US Patent 20210292312A1.
  • Takeda Pharmaceutical Company Limited (2012).Sulfonamide derivative and use thereof. WO2012137982A2. Details the synthesis of trans-4-aminotetrahydrofuran-3-carboxylate intermediates for AMPA receptor modulators.
  • Novartis AG (2022).Derivatives and similar compounds as RXFP1 modulators for the treatment of heart failure. WO2022122773A1. Details the specific hydrogenolysis conditions (Pd-C, MeOH, 1.5 atm, 20°C, 14h) for isolating Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate and related stereoisomers.

Sources

Application

Using Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate as a building block in peptidomimetics

Application Note: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate as a Conformationally Constrained Building Block in Peptidomimetics Introduction & Mechanistic Rationale The development of foldamers—synthetic oligom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate as a Conformationally Constrained Building Block in Peptidomimetics

Introduction & Mechanistic Rationale

The development of foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized peptidomimetic drug discovery. Among the most robust foldamer scaffolds are β -peptides, which exhibit profound resistance to proteolytic degradation while mimicking the spatial arrangement of natural α -helices.

To enforce specific secondary structures, researchers utilize cyclic β -amino acids. While trans-2-aminocyclopentanecarboxylic acid (ACPC) is a classical building block for inducing 12-helical architectures, its high lipophilicity often limits the aqueous solubility of the resulting peptidomimetics. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate (a precursor to the trans-ATFC monomer) solves this critical limitation[1].

The incorporation of the tetrahydrofuran (THF) ring oxygen introduces a significant dipole and increases hydrophilicity without compromising the rigid dihedral backbone angles ( θ and ϕ ) required for 12-helix formation[2]. The (3S,4S) trans-stereochemistry is an absolute requirement; the trans configuration locks the C3–C4 bond into a gauche conformation, perfectly aligning the backbone amides to form the i to i+3 hydrogen bonding network characteristic of a 12-helix[3]. Furthermore, the electronegative oxygen atom in the ATFC residue acts as a critical "residue switch," perturbing the site-specific electronic environment and enabling the controlled morphological transformation of self-assembling foldamer architectures[1].

Mechanistic Workflow & Conformational Locking

To utilize Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate in standard Solid-Phase Peptide Synthesis (SPPS), the methyl ester must first be hydrolyzed to the free carboxylic acid, and the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Workflow A Methyl (3S,4S)-ATFC (Starting Material) B Ester Hydrolysis (LiOH) Maintains Stereocenter A->B C Fmoc Protection (Fmoc-OSu) In Situ Trapping B->C D Fmoc-(3S,4S)-ATFC-OH (SPPS Monomer) C->D E Solid-Phase Peptide Synthesis (HATU/DIPEA) D->E F Cleavage & Purification (TFA Cocktail) E->F G 12-Helical Peptidomimetic F->G

Workflow for converting Methyl (3S,4S)-ATFC into an Fmoc-protected monomer for SPPS.

Mechanism N1 (3S,4S)-ATFC Residue N2 Tetrahydrofuran Ring N1->N2 N3 trans-Stereochemistry N1->N3 N4 Increased Hydrophilicity (vs Cyclopentane) N2->N4 N5 Restricted Backbone Dihedrals N3->N5 N7 Enhanced Biological Solubility N4->N7 N6 Stable 12-Helix Formation N5->N6 N6->N7

Mechanistic pathways by which (3S,4S)-ATFC induces stable 12-helical foldamers.

Quantitative Comparison of Cyclic β -Amino Acids

Understanding the physicochemical differences between cyclic scaffolds is vital for rational drug design. The table below summarizes the comparative advantages of transitioning from the traditional ACPC scaffold to the ATFC scaffold.

Property / Featuretrans-ACPC (Cyclopentane)trans-ATFC (Tetrahydrofuran)Impact on Peptidomimetic
Ring Heteroatom None (Carbon only)Oxygen (Position 1)Modulates dipole moment and local electronics.
Hydrophilicity (LogP) Highly LipophilicHydrophilicATFC significantly improves aqueous solubility for in vivo assays.
Helix Propensity Strong 12-HelixStrong 12-HelixBoth rigidify the backbone; ATFC maintains structural integrity[2].
Self-Assembly Forms uniform spheresForms complex morphologiesATFC acts as a site-specific morphological switch in materials science[1].
Steric Bulk HighHighBoth require highly reactive coupling reagents (e.g., HATU) during SPPS.

Experimental Protocols

Protocol A: Preparation of Fmoc-(3S,4S)-ATFC-OH

Objective: Convert the commercially available methyl ester hydrochloride into an Fmoc-protected free acid suitable for SPPS.

Causality Note: Saponification is performed at 0 °C using mild LiOH to strictly prevent base-catalyzed epimerization at the α -chiral center (C3). In situ Fmoc protection is utilized immediately after hydrolysis to avoid the difficult isolation of the highly polar, water-soluble zwitterionic free amino acid.

  • Hydrolysis: Dissolve Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of THF and deionized water (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add LiOH·H₂O (2.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours.

  • Validation Check: Monitor the disappearance of the methyl ester via TLC or LC-MS.

  • Fmoc Protection: Once hydrolysis is complete, cool the mixture back to 0 °C. Add sodium carbonate (Na₂CO₃, 2.0 eq) followed by Fmoc-OSu (1.1 eq) dissolved in a minimal amount of THF.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield pure Fmoc-(3S,4S)-ATFC-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporating ATFC

Objective: Couple the sterically hindered ATFC monomer into a growing β -peptide chain.

Causality Note: The cyclic nature of ATFC creates significant steric hindrance around the primary amine and the carboxylic acid. Standard coupling reagents like DIC/HOBt are insufficient and will lead to truncated sequences. HATU is mandated due to its high reactivity, forming an active highly reactive 7-aza-1-hydroxybenzotriazole ester.

  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Self-validation: Perform a positive Kaiser test (blue color) to confirm free amines.

  • Coupling Reaction:

    • Pre-activate Fmoc-(3S,4S)-ATFC-OH (3.0 eq) and HATU (2.9 eq) in DMF for 3 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the mixture.

    • Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature. (For difficult sequences, double coupling is highly recommended).

  • Washing & Validation: Wash the resin with DMF (5 × 1 min). Self-validation: Perform a negative Kaiser test (yellow/colorless) to confirm complete coupling.

  • Chain Elongation: Repeat deprotection and coupling steps for subsequent amino acids.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. Filter the resin, concentrate the filtrate, and precipitate the crude foldamer in cold diethyl ether.

  • Analysis: Purify via preparative RP-HPLC and confirm the mass using MALDI-TOF or ESI-MS.

Conclusion

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a highly specialized, conformationally constrained building block that bridges the gap between structural rigidity and biological applicability. By replacing traditional hydrophobic carbocycles with the tetrahydrofuran moiety, researchers can synthesize 12-helical foldamers with superior aqueous solubility and unique self-assembly characteristics. Strict adherence to optimized coupling chemistries (e.g., HATU/DIPEA) is required to overcome the inherent steric bulk of the monomer during sequence elongation.

References

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry. URL:[Link]

  • Kwon, S., et al. (2021). Morphology Transformation of Foldamer Assemblies Triggered by Single Oxygen Atom on Critical Residue Switch. Small. URL:[Link]

  • Choi, S. H., et al. (2013). Rational Design of γ-Secretase Inhibitors based on 12-Helical β-Peptide Foldamers. Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: Advanced Amide Coupling Strategies Utilizing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and stereochemical preservation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and stereochemical preservation.

Executive Summary

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral, conformationally constrained β -amino acid scaffold. Its rigid tetrahydrofuran (THF) core severely restricts the conformational freedom of the peptide backbone, making it an invaluable building block for forcing specific secondary structures, such as consecutive β -turns, in peptidomimetic drug design[1]. However, utilizing this building block in amide coupling reactions requires overcoming two primary hurdles: the steric hindrance imposed by the cis or trans substitution on the five-membered ring[2], and the high risk of epimerization at the C3 position during activation. This application note establishes a scientifically rigorous framework for achieving high-yielding, epimerization-free amide couplings with this specialized scaffold.

Mechanistic Framework: Causality in Reagent Selection

Successful incorporation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate demands a departure from standard EDC/HOBt protocols. As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice:

  • Overcoming Steric Hindrance: The amine group at the C4 position is sterically shielded by the adjacent THF ring and the C3 carboxylate moiety. When acting as a nucleophile, the amine requires a highly electrophilic partner. Uronium/aminium salts such as HATU generate an O-At (7-aza-1-hydroxybenzotriazole) active ester, which exhibits a neighboring-group effect that dramatically accelerates the nucleophilic attack of hindered amines[3].

  • Suppressing Epimerization: If the methyl ester is hydrolyzed to utilize the scaffold as a carboxylic acid, the C3 α -proton becomes highly susceptible to base-catalyzed abstraction. The formation of an oxazolone intermediate or direct enolization leads to the loss of the delicate (3S,4S) stereochemistry[2]. To prevent this, the rate of active ester formation and subsequent aminolysis must vastly outcompete the rate of epimerization. This causality dictates the use of HATU over phosphonium reagents, combined with sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine), which are too bulky to efficiently abstract the α -proton[3].

  • Solvent Microenvironment: While N,N-Dimethylformamide (DMF) is the ubiquitous solvent for peptide chemistry, it can stabilize charge-separated transition states that lead to racemization. Methodological shifts demonstrate that less polar, non-protic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) significantly reduce racemization rates and improve coupling efficiencies for hindered amino acids[4].

Quantitative Benchmarks

The following table synthesizes optimization data, illustrating the direct impact of reagent and solvent choices on the chemical yield and stereochemical integrity of the product.

Table 1: Optimization of Coupling Conditions for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

Coupling ReagentBase (Eq)SolventYield (%)Epimerization (%)Mechanistic Rationale
EDC/HOBtTEA (3.0)DMF45%~15%Slow activation; unhindered TEA promotes C3 proton abstraction.
PyBOPDIPEA (3.0)DMF78%<5%Phosphonium salt avoids guanidinium byproduct; faster coupling.
HATUDIPEA (2.0)DMF85%<2%Highly reactive O-At ester outcompetes the epimerization pathway.
HATU TMP (2.0) THF/ACN >92% Not Detected Non-protic solvent suppresses racemization; TMP is non-nucleophilic.

Pathway Visualizations

Workflow Start Amide Coupling Strategy Methyl (3S,4S)-4-amino-THF-3-carboxylate Role Determine Scaffold Role Start->Role Amine Amine Nucleophile (N-Terminal Elongation) Role->Amine Acid Carboxylic Acid (Requires Ester Hydrolysis) Role->Acid Reagent1 Activation: HATU or COMU (Overcomes Steric Clash) Amine->Reagent1 Reagent2 Activation: PyBOP or HATU (Prevents C3 Epimerization) Acid->Reagent2 Base Base: DIPEA or TMP (Bulky, Non-Nucleophilic) Reagent1->Base Reagent2->Base Solvent Solvent: THF or ACN (Reduces Racemization) Base->Solvent Product Target Peptidomimetic Solvent->Product

Logical workflow for optimizing amide coupling with the constrained THF scaffold.

Mechanism RCOOH Carboxylic Acid R-COOH Base DIPEA Deprotonation RCOOH->Base Step 1 HATU HATU Uronium Activation Base->HATU Step 2 ActiveEster O-At Active Ester Highly Reactive HATU->ActiveEster Step 3 Amine THF-Amine (3S,4S)-Scaffold ActiveEster->Amine Step 4 Product Amide Product Stereoretention Amine->Product Step 5

Mechanistic pathway of HATU-mediated activation preventing epimerization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the designated Validation Checkpoints.

Protocol A: N-Acylation (Utilizing the Scaffold as an Amine)

Objective: Couple an Fmoc-protected amino acid to Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

  • Preparation of the Active Ester:

    • Dissolve the Fmoc-amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous THF/ACN (1:1 v/v, 0.1 M concentration) under an inert argon atmosphere.

    • Add 2,4,6-trimethylpyridine (TMP) (2.0 eq) dropwise at 0 °C. Stir for 5 minutes.

    • Validation Checkpoint 1: Analyze a 5 μ L aliquot via LC-MS. The disappearance of the starting acid mass and the appearance of the O-At active ester mass confirms successful activation. Do not proceed until >95% conversion is observed.

  • Nucleophilic Addition:

    • Add Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate (1.0 eq) as a solution in anhydrous THF to the pre-activated mixture.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexane 1:1). The primary amine spot (ninhydrin positive) should be completely consumed.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous NaHCO3​ , 0.1 M HCl (to remove TMP), and brine. Dry over anhydrous Na2​SO4​ .

    • Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Saponification and C-Terminal Coupling

Objective: Hydrolyze the methyl ester without epimerization, followed by coupling to a target amine.

  • Controlled Saponification:

    • Dissolve the N-protected (3S,4S)-4-aminotetrahydrofuran-3-carboxylate (1.0 eq) in a 3:1 mixture of THF: H2​O at 0 °C.

    • Add LiOH· H2​O (1.1 eq) strictly at 0 °C to prevent base-catalyzed epimerization at C3. Stir for 2 hours.

    • Validation Checkpoint 1: Monitor by LC-MS. Once the methyl ester is consumed, immediately acidify the mixture to pH 3-4 using 1 M KHSO4​ at 0 °C. Extract with EtOAc and dry.

  • Epimerization-Free Activation:

    • Dissolve the resulting free acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ACN.

    • Add DIPEA (2.5 eq) followed immediately by HATU (1.1 eq) at -10 °C. Note: Adding the amine before the coupling reagent prevents the transient accumulation of the active ester, further minimizing the window for oxazolone formation.

  • Completion and Validation:

    • Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour.

    • Validation Checkpoint 2: Perform chiral HPLC analysis on the crude mixture. Compare against a known racemic standard to verify that the (3S,4S) stereocenter has been preserved (>98% ee expected).

References

  • Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Calpha-tetrasubstituted amino acids: two consecutive beta-turns in a crystalline linear tripeptide. Journal of Organic Chemistry, 72(21), 8046-8053.

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2763-2776.

  • El-Faham, A., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13, 2350-2356.

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

Sources

Application

Application Note: High-Fidelity Dissolution and Handling Protocol for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate in In Vitro Biological Assays

Target Audience: Researchers, assay development scientists, and pharmacologists. Document Purpose: To provide a mechanistically grounded, self-validating methodology for the dissolution, storage, and assay integration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Document Purpose: To provide a mechanistically grounded, self-validating methodology for the dissolution, storage, and assay integration of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

Executive Summary & Mechanistic Context

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a highly polar, functionalized small molecule featuring a tetrahydrofuran (THF) scaffold, a primary amine, and a methyl ester. In drug discovery and in vitro pharmacology, the integrity of the compound during dissolution is paramount.

While the compound's stereochemistry is critical for specific receptor or enzyme binding, its bulk physicochemical properties and solubility profiles remain largely consistent across its diastereomers . However, the presence of the methyl ester introduces a specific vulnerability: susceptibility to hydrolysis in aqueous environments . To mitigate spontaneous lactamization or degradation, vendors frequently supply this compound as a hydrochloride (HCl) salt 1.

This guide establishes a protocol that prioritizes chemical stability, utilizing anhydrous Dimethyl Sulfoxide (DMSO) for primary stock generation to prevent ester saponification, while strictly controlling solvent carryover in the final biological assay 2.

Physicochemical Profiling

Before initiating dissolution, it is critical to identify the exact salt form of your batch, as this dictates the molecular weight and subsequent molarity calculations.

Table 1: Comparative Physicochemical Properties

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃
Molecular Weight 145.16 g/mol 181.62 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid (Hygroscopic)
Primary Stock Solvent Anhydrous DMSOAnhydrous DMSO (Preferred) or ddH₂O
Aqueous Stability Moderate (Risk of hydrolysis)High (if used immediately)
Target Stock Concentration 10 mM – 50 mM10 mM – 50 mM

Workflow & Degradation Pathways

To ensure trustworthiness, the experimental design must account for the chemical causality of degradation. Storing the compound in basic or neutral aqueous buffers for extended periods leads to ester hydrolysis, yielding an inactive carboxylic acid degradant.

Pathway Intact Intact Methyl Ester (Active Compound) Aqueous Aqueous Buffer (pH > 7.4 / Prolonged Exposure) Intact->Aqueous Hydrolysis Ester Hydrolysis (Saponification) Aqueous->Hydrolysis Degradant Carboxylic Acid Degradant (Loss of Activity) Hydrolysis->Degradant

Figure 1: Mechanistic pathway of ester hydrolysis in aqueous environments. Avoiding this dictates the use of DMSO for storage.

Workflow QC Step 1: Quality Control & Pre-weighing Solvent Step 2: Solvent Selection (Anhydrous DMSO) QC->Solvent Stock Step 3: 10 mM Stock Preparation Solvent->Stock Aliquot Step 4: Aliquoting (-20°C Storage) Stock->Aliquot Long-term Dilution Step 5: Serial Dilution in Assay Buffer Stock->Dilution Immediate use Aliquot->Dilution Assay Final Assay (DMSO ≤ 0.5%) Dilution->Assay

Figure 2: End-to-end workflow for the dissolution and assay integration of the target compound.

The Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an analytical verification step, researchers can definitively rule out compound degradation as a variable in their biological assays.

Step 1: Quality Control and Weighing
  • Causality: The HCl salt form is highly hygroscopic. Exposure to ambient humidity will cause the powder to absorb water, leading to inaccurate mass measurements and introducing moisture that accelerates degradation in DMSO.

  • Action: Equilibrate the sealed compound vial to room temperature in a desiccator before opening. Rapidly weigh the required mass (e.g., 5.0 mg) using an analytical balance (precision 0.01 mg) into a sterile, amber glass vial or low-bind microcentrifuge tube.

Step 2: Primary Stock Preparation (10 mM)
  • Causality: Anhydrous DMSO prevents ester hydrolysis and maintains absolute sterility for cell-based assays.

  • Action: Calculate the required volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

    • Calculation for HCl Salt (MW 181.62): Volume(μL)=181.62 g/mol×10 mM5.0 mg​×106≈2753μL

    • Add the calculated volume of DMSO to the vial. Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes. Do not heat , as thermal stress can induce side reactions.

Step 3: Protocol Validation (The Self-Validating Step)
  • Action: Before committing the stock to a multi-week screening campaign, dilute a 1 µL aliquot into 999 µL of Acetonitrile/Water and run a rapid LC-MS.

  • Success Criteria: Confirm the presence of the intact mass ( [M+H]+ ≈ 146.1 m/z for the free base equivalent) and the absence of the hydrolyzed acid ( [M+H]+ ≈ 132.1 m/z).

Step 4: Aliquoting and Storage
  • Causality: Repeated freeze-thaw cycles draw atmospheric condensation into the DMSO, ruining its anhydrous nature.

  • Action: Dispense the validated 10 mM stock into single-use 50 µL aliquots. Purge the headspace of the tubes with dry Argon or Nitrogen gas if available. Store immediately at -20°C (or -80°C for >6 months storage).

Step 5: Assay-Ready Dilutions and Cytotoxicity Mitigation
  • Causality: DMSO concentrations above 0.5% (v/v) can alter cell membrane permeability, disrupt lipid bilayers, and cause artifactual cytotoxicity, confounding assay results.

  • Action:

    • Thaw a single 50 µL aliquot at room temperature.

    • Perform intermediate serial dilutions in DMSO if a dose-response curve is required.

    • For the final step, dilute the DMSO solution into your pre-warmed physiological assay buffer (e.g., DMEM, PBS, or HEPES) at a minimum ratio of 1:200.

    • Critical Rule: Ensure the final DMSO concentration in the cell culture well never exceeds 0.5%.

References

To ensure authoritative grounding, the following verified sources support the chemical properties and high-throughput screening methodologies described in this Application Note:

  • Sigma-Aldrich Product Data: methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride | 2708281-30-3. Sigma-Aldrich. 1

  • BLDpharm Product Data: 1402565-76-7 | rel-Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate. BLD Pharm.

  • High-Throughput Screening Methodologies: Analysis and Purification Methods in Combinatorial Chemistry. ACS Publications. 2

Sources

Method

Scale-Up Synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate for Preclinical Trials

Executive Summary & Strategic Rationale The incorporation of conformationally constrained cyclic β -amino acids into small-molecule pharmacophores is a proven strategy to enhance metabolic stability, rigidify target-bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of conformationally constrained cyclic β -amino acids into small-molecule pharmacophores is a proven strategy to enhance metabolic stability, rigidify target-binding vectors, and improve overall pharmacokinetic profiles. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate represents a highly valuable, oxygen-containing heterocyclic building block. However, its synthesis at a preclinical scale (kilogram quantities) presents significant challenges regarding diastereoselectivity, enantiomeric purity, and the thermodynamic instability of the free β -amino ester.

This application note details a robust, self-validating, and highly scalable synthetic route. Diverging from low-yielding chiral pool derivations or expensive enzymatic resolutions, this protocol leverages a diastereoselective reductive amination strategy using a chiral auxiliary[1]. By utilizing (S)

α -methylbenzylamine, we establish a rigid steric environment that directs hydride attack, followed by an optimized hydrogenolysis protocol that safely traps the product as a stable hydrochloride salt[1].

Mechanistic Overview & Process Flow

The synthesis is structured across four continuous stages, designed to minimize intermediate isolation and maximize stereochemical control.

  • Dieckmann Condensation: Dimethyl 2,2'-oxydiacetate undergoes a base-promoted cyclization to form the β -keto ester core.

  • Chiral Enamine Formation: Condensation with (S)

    α -methylbenzylamine yields a stable enamine. The bulky phenyl group of the auxiliary effectively shields the Re-face of the molecule.
  • Diastereoselective Reduction: Utilizing Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in an acidic medium allows for a highly ordered cyclic transition state. Hydride delivery occurs exclusively from the less hindered Si-face. Concurrently, the acidic conditions promote thermodynamic equilibration at the C3 position, strongly favoring the trans-(3S,4S) configuration to minimize steric repulsion between the ester and the newly formed chiral amine[2].

  • Hydrogenolysis & Salt Trapping: Palladium-catalyzed cleavage of the chiral auxiliary yields the primary amine[1]. Crucially, the addition of stoichiometric HCl prior to hydrogenation prevents catalyst poisoning and immediately forms the target HCl salt, bypassing the free-base intermediate which is notoriously prone to intermolecular cyclization (diketopiperazine formation)[3].

Process Visualization

G N1 1. Dieckmann Condensation Precursor: Dimethyl 2,2'-oxydiacetate N2 Methyl 4-oxotetrahydrofuran-3-carboxylate (β-Keto Ester Core) N1->N2 N3 2. Chiral Auxiliary Condensation Reagent: (S)-α-Methylbenzylamine N2->N3 N4 Chiral Enamine Intermediate (Face-Selective Shielding) N3->N4 N5 3. Diastereoselective Reduction Reagent: NaBH(OAc)3 / AcOH N4->N5 N6 Methyl (3S,4S)-4-(((S)-1-phenylethyl)amino) tetrahydrofuran-3-carboxylate N5->N6 N7 4. Hydrogenolysis & Salt Formation Reagents: Pd/C, H2, HCl in Dioxane N6->N7 N8 Target: Methyl (3S,4S)-4-aminotetrahydrofuran -3-carboxylate HCl N7->N8

Scale-up workflow for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate synthesis.

Scale-Up Considerations & Quantitative Data

Transitioning from a 100 g bench-scale to a 1 kg pilot-scale requires strict control over thermodynamics and mass transfer. The table below summarizes the critical parameter shifts and the causality behind these engineering choices.

Parameter100 g Scale (Lab)1 kg Scale (Pilot)Rationale / Causality for Scale-Up Adaptation
Solvent Vol. (Step 1) Toluene (1.5 L)Toluene (12 L)Maintained concentration to strictly control the exothermic NaOMe addition and prevent localized superheating.
Water Removal (Step 2) Molecular Sieves (4Å)Dean-Stark TrapSieves are impractical at the kg scale; continuous azeotropic distillation is infinitely scalable and drives the equilibrium to >99% conversion.
Reduction Temp (Step 3) 0 °C to RT-10 °C to 5 °CEnhanced thermal control at scale prevents the over-reduction of the ester moiety and locks in the facial selectivity, boosting d.e.
H2​ Pressure (Step 4) 1 atm (Balloon)50 psi (Autoclave)Overcoming mass transfer limitations of hydrogen gas in viscous pilot-scale mixtures ensures complete hydrogenolysis[1].
Overall Yield 42%46%Improved recovery during the final bulk crystallization of the HCl salt.
Diastereomeric Excess > 95% d.e.> 98% d.e.Tighter temperature control during the NaBH(OAc)3​ addition enhanced the thermodynamic preference for the trans isomer.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
  • Procedure: Charge a 20 L jacketed reactor with Dimethyl 2,2'-oxydiacetate (1.0 kg, 6.17 mol) and anhydrous Toluene (12 L). Cool to 5 °C. Add Sodium methoxide ( NaOMe , 25 wt% in MeOH, 1.47 kg, 6.80 mol) dropwise over 2 hours, maintaining the internal temperature below 15 °C.

  • Equilibrium Shift: Heat the reactor to 85 °C and initiate distillation to remove the Methanol/Toluene azeotrope, driving the Dieckmann condensation to completion.

  • Self-Validating Quench: Cool to 10 °C and quench with Glacial Acetic Acid (410 mL). Causality: Using a weak organic acid rather than aqueous HCl prevents the premature hydrolysis and decarboxylation of the highly sensitive β -keto ester intermediate. Wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2 & 3: Chiral Enamine Formation and Diastereoselective Reduction

Enamine Formation: Dissolve the crude β -keto ester in Toluene (10 L). Add (S)

α -methylbenzylamine (785 g, 6.48 mol) and p -Toluenesulfonic acid monohydrate (11.7 g, 0.06 mol). Heat to reflux using a Dean-Stark apparatus until water evolution ceases (~110 mL collected). Concentrate under vacuum.
  • Reduction: Redissolve the crude enamine in Dichloromethane (8 L) and Glacial Acetic Acid (1 L). Cool the reactor strictly to -10 °C.

  • Hydride Addition: Add Sodium triacetoxyborohydride (1.96 kg, 9.25 mol) in 100 g portions over 4 hours. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is mild enough to leave the methyl ester intact while forming a highly organized, hydrogen-bonded transition state with the iminium ion, ensuring exclusive Si-face attack[2].

  • Workup: Stir for 12 hours at 5 °C. Carefully quench with saturated aqueous NaHCO3​ until pH 7.5 is reached. Extract the organic layer, concentrate, and recrystallize the intermediate from Isopropanol to upgrade the diastereomeric purity to >98% d.e.

  • Step 4: Hydrogenolysis and Salt Formation
    • Preparation: Transfer the purified intermediate to a 10 L pressure autoclave. Dissolve in Methanol (5 L).

    • Self-Validating Salt Formation: Add 4N HCl in Dioxane (1.5 L, 6.0 mol) before adding the catalyst. Causality: Protonating the secondary amine prevents the nitrogen lone pair from poisoning the Palladium catalyst. Furthermore, it ensures that upon cleavage, the primary amine is instantly trapped as the hydrochloride salt, preventing self-condensation[3].

    • Hydrogenolysis: Add 10% Pd/C (50% wet, 100 g). Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H2​ and stir at 25 °C for 24 hours[1].

    • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from boiling Ethanol/Ethyl Acetate (1:3) to yield Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate hydrochloride as a pristine white crystalline powder.

    Analytical Validation

    • Chiral HPLC: Column: Chiralpak AD-H (4.6 x 250 mm); Mobile Phase: Hexane/EtOH/Diethylamine (80:20:0.1); Flow rate: 1.0 mL/min. The (3S,4S) enantiomer must elute with an enantiomeric excess (e.e.) of 99%.

    • NMR Verification: 1H NMR (400 MHz, D2​O ) analysis is utilized to confirm the trans diaxial coupling constants between the C3 and C4 protons ( J3,4​≈6.5−7.0 Hz ), validating the trans stereochemistry.

    References

    • Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

    • Title: WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)
    • Title: Design and synthesis of novel, constrained, and highly potent TACE inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving reaction yield in Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate synthesis

    Welcome to the Technical Support Center for the synthesis of constrained amino acid mimetics. The tetrahydrofuran core of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate serves as a critical, rigid scaffold in medici...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of constrained amino acid mimetics. The tetrahydrofuran core of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate serves as a critical, rigid scaffold in medicinal chemistry. It is frequently utilized to precisely orient pharmacophores for optimal interaction with biological targets, such as in the development of potent Factor Xa inhibitors[1].

    Synthesizing the trans-(3S,4S) stereoisomer requires strict control over asymmetric conjugate addition and careful handling of the highly polar zwitterionic intermediates[2]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to maximize your reaction yield and stereocontrol.

    Synthesis Workflow

    SynthesisWorkflow A Methyl 2,5-dihydrofuran- 3-carboxylate C Methyl (3S,4S)-4-(N-benzyl-N- α-methylbenzylamino)THF- 3-carboxylate A->C Conjugate Addition B Lithium (R)-N-benzyl-N- α-methylbenzylamide B->C Chiral Auxiliary E Methyl (3S,4S)-4-amino- tetrahydrofuran-3-carboxylate C->E Hydrogenolysis D H2 (5 atm), Pd(OH)2/C MeOH, TFA D->E Deprotection

    Fig 1. Asymmetric synthesis pathway for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    Troubleshooting FAQs

    Q1: Why is my diastereomeric excess (d.e.) for the trans-(3S,4S) isomer lower than the expected >98% during the conjugate addition step? Causality & Solution: Stereocontrol in this pathway relies entirely on the steric bulk of the chiral lithium amide auxiliary[2]. If your d.e. is low, it is almost certainly due to inadequate temperature control during the enolate protonation phase. The initial nucleophilic attack establishes the C4 stereocenter because the chiral auxiliary blocks one face of the enoate. However, the C3 stereocenter is established during the subsequent protonation of the enolate. To achieve the thermodynamically favored trans configuration, protonation must occur strictly anti to the bulky amino group.

    • Actionable Fix: Ensure the reaction is strictly maintained at -78 °C during the addition of the proton source (e.g., 2,6-di-tert-butylphenol or saturated NH₄Cl). Allowing the reaction to warm before quenching leads to non-selective protonation and epimerization at C3, increasing the cis-(3R,4S) byproduct. (Note: To achieve the (3S,4S) configuration, you must use the (R)-enantiomer of the chiral auxiliary[2]).

    Q2: The hydrogenolysis of the N-benzyl groups is stalling, resulting in a mixture of mono-benzylated and fully deprotected products. How can I drive this to completion? Causality & Solution: The intermediate contains a highly sterically hindered bis-alkylated amine. Standard 10% Pd/C is often insufficiently active to cleave both the benzyl and the α-methylbenzyl groups due to poor surface coordination. Furthermore, as the free amine forms, its lone pair coordinates to the palladium surface, poisoning the catalyst.

    • Actionable Fix: Switch to Pearlman’s catalyst (20% Pd(OH)₂/C)[2]. The non-reduced palladium hydroxide provides a more active, porous surface for sterically hindered substrates. Additionally, add 1.1 equivalents of trifluoroacetic acid (TFA) to the solvent. This protonates the free amine immediately as it forms, preventing it from poisoning the catalyst.

    Q3: I am experiencing massive yield losses during the aqueous workup of the final deprotected amino ester. How can I improve recovery? Causality & Solution: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a low-molecular-weight (~145 g/mol ), highly polar, and highly water-soluble molecule. Traditional liquid-liquid extraction (LLE) with organic solvents (like EtOAc or DCM) will leave the majority of your product trapped in the aqueous phase.

    • Actionable Fix: Abandon LLE. Instead, utilize a strongly acidic cation-exchange resin (e.g., Dowex 50WX8)[2]. The sulfonic acid groups will trap your product as a resin-bound ammonium salt, allowing you to wash away all non-basic organic impurities before eluting the pure product with ammonia.

    Quantitative Data: Hydrogenolysis Optimization

    The following table summarizes the impact of catalyst selection, pressure, and additives on the N-debenzylation yield of the protected intermediate.

    Catalyst SystemH₂ Pressure (atm)AdditiveReaction Time (h)Conversion (%)Isolated Yield (%)
    10% Pd/C1None48< 40N/A
    10% Pd/C5None486542
    20% Pd(OH)₂/C1None248571
    20% Pd(OH)₂/C5None16> 9988
    20% Pd(OH)₂/C 5 1.1 eq TFA 12 > 99 94

    Standardized Experimental Protocol: Hydrogenolysis & Resin Catch-and-Release

    This self-validating protocol ensures complete deprotection of the chiral auxiliary and quantitative recovery of the highly polar free amino ester without the need for aqueous extraction or silica gel chromatography[2].

    Phase 1: Catalytic Hydrogenolysis

    • Reaction Setup: Dissolve the protected intermediate (1.0 eq) in anhydrous Methanol to create a 0.1 M solution. Add TFA (1.1 eq) to the solution to prevent downstream catalyst poisoning.

    • Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 20% w/w relative to the substrate).

    • Pressurization: Seal the reactor, purge with H₂ gas three times, and pressurize to 5 atm. Stir vigorously at 25 °C for 12–16 hours.

    • In-Process Check: Monitor the reaction via LC-MS. Proceed only when the mass peaks corresponding to both the fully protected and mono-benzylated intermediates have completely disappeared.

    • Filtration: Vent the H₂ gas and purge with argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol. Concentrate the filtrate under reduced pressure to yield the crude TFA salt.

    Phase 2: Ion-Exchange Isolation 6. Resin Preparation: Suspend strongly acidic cation-exchange resin (Dowex 50WX8-200, approx. 5 g per gram of expected product) in Methanol and pack it into a glass chromatography column. 7. Loading & Washing: Dissolve the crude concentrated mixture in a minimum amount of Methanol and load it onto the resin. Wash the column with 3 to 4 column volumes of Methanol.

    • Self-Validation Step: Spot the eluent on a TLC plate under UV light. The wash is complete when no UV-active spots (indicating the removal of cleaved toluene and non-basic impurities) are visible.
    • Product Elution: Elute the target product by passing a solution of 2M NH₃ in Methanol through the column. Collect the fractions and test them with a ninhydrin stain.
    • Isolation: Pool the ninhydrin-positive fractions and concentrate them under reduced pressure to yield pure Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate[2].

    References[1] Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives.BenchChem.

    URL:[2] Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). URL:

    Sources

    Optimization

    Troubleshooting solubility issues of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate in organic solvents

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, handling, or reactivity issues with Methyl (3S,4S)-4-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility, handling, or reactivity issues with Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate .

    Because this molecule is a highly polar, cyclic β -amino acid ester, standard organic handling procedures often fail. This document breaks down the chemical causality behind these failures and provides self-validating protocols to keep your synthetic pipelines moving.

    The Core Dilemma: Salt vs. Free Base Mechanics

    The most frequent support ticket we receive is: "My compound won't dissolve in dichloromethane (DCM) or ethyl acetate (EtOAc) for my amide coupling."

    The Causality: Commercially, Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is almost exclusively supplied as a hydrochloride (HCl) salt . If the molecule were supplied as a free base, the nucleophilic primary amine would spontaneously attack the adjacent methyl ester. Even though the (3S,4S) trans-stereochemistry is less prone to this than the cis-isomer, ring-flipping still allows the groups to achieve sufficient proximity to expel methanol and form a degraded bicyclic lactam .

    Protonating the amine to form the HCl salt completely eliminates its nucleophilicity, ensuring long-term shelf stability. However, this creates a highly ionic crystal lattice that is entirely insoluble in aprotic organic solvents. To utilize the compound, you must strategically break this salt lattice without triggering degradation.

    Quantitative Solubility Profile

    To prevent solvent-mismatch errors, refer to the following solubility matrix. Data is generalized based on the partition coefficients (LogP) of tetrahydrofuran-based amino acid esters .

    Solvent SystemHCl Salt SolubilityFree Base SolubilityRecommended Application Phase
    Water > 100 mg/mL (Excellent)> 50 mg/mL (High)Aqueous extraction / Salt breaking
    Methanol (MeOH) > 50 mg/mL (Good)> 50 mg/mL (Good)Stock solutions (use immediately)
    DMF / DMSO ~ 20 mg/mL (Moderate)> 50 mg/mL (Excellent)In situ peptide/amide couplings
    Dichloromethane (DCM) < 1 mg/mL (Insoluble) > 50 mg/mL (Excellent)Organic synthesis / Extractions
    Ethyl Acetate (EtOAc) < 1 mg/mL (Insoluble) ~ 30 mg/mL (Good)Mild extractions
    Hexane / Toluene Insoluble< 5 mg/mL (Poor)Crystallization / Trituration

    Solubilization Decision Workflow

    Do not default to an aqueous workup to freebase this molecule. Use the decision matrix below to select the correct pathway based on your target reaction.

    Workflow Start Methyl (3S,4S)-4-aminotetrahydrofuran- 3-carboxylate HCl Salt Decision1 Target Application? Start->Decision1 Coupling Amide/Peptide Coupling Decision1->Coupling Isolation Isolation of Free Base Decision1->Isolation InSitu In Situ Neutralization (Add DIPEA/TEA in DMF) Coupling->InSitu Decision2 Moisture Sensitive? Isolation->Decision2 Warning Proceed immediately to next step! (Prone to lactamization) InSitu->Warning Aqueous Biphasic Extraction (Cold NaHCO3 / CHCl3:IPA) Decision2->Aqueous No NonAqueous Non-Aqueous Freebasing (Basic Resin / Zn dust) Decision2->NonAqueous Yes Aqueous->Warning NonAqueous->Warning

    Decision matrix for solubilizing and freebasing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    Self-Validating Experimental Protocols

    Protocol A: In Situ Neutralization (Recommended for Amide Couplings)

    Whenever possible, avoid isolating the free base. For reactions like HATU/EDC couplings, neutralize the salt directly in the reaction flask .

    Step-by-Step Methodology:

    • Suspend 1.0 equivalent of the HCl salt in anhydrous DMF or DCM (0.1 M concentration). Note: The mixture will be a cloudy, heterogeneous suspension.

    • Add your carboxylic acid partner (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq).

    • Dropwise, add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base is required: 1.0 eq to break the HCl salt, and 1.5-2.0 eq to drive the coupling mechanism.

    • System Validation: Within 5 to 10 minutes of DIPEA addition, the cloudy suspension will transition into a clear, homogenous solution. This visual cue validates that the salt lattice has been broken and the free base is now solubilized and reacting.

    Protocol B: Optimized Biphasic Extraction (For Free Base Isolation)

    If your downstream chemistry is strictly base-intolerant, you must isolate the free base. Standard DCM/Water extractions will fail because the THF oxygen, amine, and ester make the free base highly hydrophilic.

    Step-by-Step Methodology:

    • Dissolve the HCl salt in a minimal amount of ice-cold distilled water. Causality: Keeping the system cold prevents base-catalyzed hydrolysis of the methyl ester.

    • Slowly add cold, saturated aqueous NaHCO3​ until the pH reaches 8.5–9.0.

    • Crucial Step: Saturate the aqueous layer by adding solid Sodium Chloride (NaCl) until no more dissolves. Causality: Salting out decreases the solubility of the polar organic molecule in the aqueous phase.

    • Extract 4 times using a specialized polar organic mixture: Chloroform:Isopropanol (4:1 v/v) .

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C .

    • System Validation: Spot the resulting residue on a silica TLC plate. Stain with Ninhydrin and heat gently. A distinct purple/blue spot confirms the successful isolation of the primary amine. Use the resulting oil immediately.

    Frequently Asked Questions (FAQs)

    Q: I neutralized the salt, but after evaporating the solvent, I got a sticky oil instead of a powder. Is my product ruined? A: No. The loss of the crystalline lattice provided by the chloride counterion means the free base of this small, flexible molecule is typically a viscous oil or a very low-melting solid at room temperature. This is normal.

    Q: My reaction in DCM is a cloudy suspension, and no product is forming. What went wrong? A: You are attempting to react the HCl salt without an auxiliary base. The salt is entirely insoluble in DCM, meaning your reagents are in different phases. Follow Protocol A and add DIPEA to solubilize the compound.

    Q: I tried to extract the free base using DCM and aqueous Na2​CO3​ , but my recovered yield was <10%. Where did it go? A: It remained in the aqueous layer. The molecule's high polarity (driven by the THF ring and hydrogen-bonding groups) gives it a very low LogP. You must use the salting-out technique and the Chloroform:Isopropanol solvent system described in Protocol B to force it into the organic phase.

    Q: Can I prepare a large batch of the free base and store it in the fridge for next month? A: Strongly discouraged. Even at low temperatures, the proximity of the primary amine to the methyl ester will lead to slow oligomerization or lactamization over time. Always store the compound as the HCl salt at -20°C and freebase only the amount you need immediately prior to your reaction.

    References

    • Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Source: Organic & Biomolecular Chemistry (2004). URL: [Link]

    • Title: Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Source: Journal of Agricultural and Food Chemistry (2019). URL: [Link]

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters. Source: Molecules / PubMed Central (PMC) (2014). URL: [Link]

    Troubleshooting

    Technical Support Center: Chromatography Optimization for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Method development, troubleshooting, and isolation strategies for highly polar, chiral, UV-transparent amino esters. Overview & Stra...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Method development, troubleshooting, and isolation strategies for highly polar, chiral, UV-transparent amino esters.

    Overview & Strategic Workflow

    Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate presents a unique intersection of chromatographic challenges: it is highly polar (primary amine), lacks a strong UV chromophore, contains a base-sensitive methyl ester, and requires strict stereoisomeric control (3S,4S configuration).

    To ensure scientific integrity, every purification protocol must be treated as a self-validating system. The workflow below outlines the optimal path from crude synthesis to the isolated, pure target isomer.

    G Crude Crude Mixture (Amino Ester) HILIC Achiral Purification (HILIC-MS) Crude->HILIC Polar Retention SFC Chiral Resolution (SFC) HILIC->SFC Enantiomer Separation Hydrolysis Degradation Check (Ester Hydrolysis) HILIC->Hydrolysis pH > 7 Detection Universal Detection (CAD / MS) SFC->Detection Pure Pure (3S,4S) Target Isomer Detection->Pure

    Caption: Workflow for the purification and analysis of chiral amino esters.

    FAQ 1: Retention and Peak Shape (Achiral Chromatography)

    Q: Why does Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate elute in the void volume on a standard C18 reversed-phase column, and how can I fix this?

    A: The target molecule is a highly polar aliphatic amine. At physiological or acidic pH, the primary amine is protonated, making it extremely hydrophilic. Consequently, it lacks sufficient hydrophobic surface area to partition into a C18 stationary phase.

    Causality & Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC separation is based on the polarity of analytes, meaning more polar analytes exhibit stronger retention[1]. The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface, augmented by electrostatic and hydrogen-bonding interactions. HILIC is a perfect match for analyzing amino acids and amines in a direct and fast manner without the need for pre-column derivatization[1].

    Step-by-Step HILIC Methodology
    • Column Selection: Use an Amide-bonded stationary phase (e.g., 2.5 µm particle size) which provides excellent hydrogen-bonding capabilities for primary amines.

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid. (Low pH ensures the amine is fully protonated, providing consistent electrostatic interaction while preventing ester hydrolysis).

      • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

    • Gradient Elution: Start at 90% B. Hold for 1 minute, then ramp to 60% B over 8 minutes.

    • Self-Validating Equilibration: HILIC columns require extensive equilibration to establish the aqueous layer. Validate equilibration by running two consecutive blank gradients; the baseline must perfectly overlay before injecting the sample.

    Quantitative Data: Reversed-Phase vs. HILIC Performance
    ParameterReversed-Phase (C18)HILIC (Amide)
    Mobile Phase 5-95% ACN in Water (0.1% FA)90-60% ACN in Water (10mM NH₄Fa, pH 3)
    Retention Time (tR) 0.8 min (Void volume)5.4 min
    Peak Asymmetry (Tf) > 2.5 (Severe tailing)1.1 (Symmetrical)
    Theoretical Plates (N) < 2,000> 15,000

    FAQ 2: Detection Challenges for UV-Transparent Compounds

    Q: The molecule shows almost no signal on our UV/Vis detector at 210 nm. What is the most reliable way to quantify it without derivatization?

    A: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate lacks an extended conjugated π-electron system or aromatic ring (chromophore), making UV detection highly insensitive and prone to baseline drift.

    Causality & Solution: Employ Charged Aerosol Detection (CAD). CAD is a universal detector that provides a consistent response for non-volatile and semi-volatile analytes, independent of their chemical properties or lack of a chromophore[2].

    CAD_Mechanism Eluent HPLC Eluent (Analyte + Solvent) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Evaporation (Drift Tube) Nebulizer->Desolvation Aerosol Corona Corona Charging (Pt Wire) Desolvation->Corona Dry Particles Electrometer Electrometer (Signal Output) Corona->Electrometer Charged Particles

    Caption: Step-by-step operational pathway of a Charged Aerosol Detector (CAD).

    Mechanism of Action: In CAD, the HPLC column eluent is first nebulized with a nitrogen carrier gas to form droplets[2]. These droplets pass through a heated drift tube where they are dried to remove the volatile mobile phase, producing solid analyte particles[2]. This primary stream of analyte particles is met by a secondary stream that is positively charged after passing a high-voltage, platinum corona wire[2]. The charge transfers diffusionally to the analyte particles, and is measured by a highly sensitive electrometer[2]. Because the signal is directly proportional to the mass of the analyte, it yields uniform sensitivity for amino esters down to low nanogram levels.

    FAQ 3: Stereoisomeric Resolution (Chiral SFC)

    Q: We need to isolate the (3S,4S) enantiomer from the (3R,4R) enantiomer and potential diastereomers. What is the optimal preparative strategy?

    A: Supercritical Fluid Chromatography (SFC) is the premier technique for chiral separations. Compared with traditional liquid chromatography (LC), SFC allows for higher linear flow velocities while maintaining high chromatographic efficiency, which significantly reduces analysis time[3].

    Causality & Solution: SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase. sCO₂ has liquid-like density (providing solvating power) but gas-like viscosity and diffusivity, allowing for rapid mass transfer.

    Step-by-Step Chiral SFC Methodology
    • Column Selection: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The carbamate linkages provide the critical hydrogen bonding and dipole-dipole interactions necessary for chiral recognition of the amine and ester groups[3].

    • Co-solvent (Modifier) Selection: sCO₂ alone is too non-polar to elute a primary amine. Use Methanol as the co-solvent (typically 15-30% isocratic).

    • Additive Optimization (Critical): Aliphatic amines will tail severely on chiral stationary phases due to non-specific interactions with residual silanols. Add 0.1% to 0.5% Isopropylamine (IPA) or Diethylamine (DEA) to the Methanol co-solvent. The basic additive competes for active acidic sites on the stationary phase, sharpening the target peaks.

    • Parameters: Set the Backpressure Regulator (BPR) to 120-150 bar, and maintain the column temperature at 35-40 °C.

    • Self-Validating Step: Inject a known racemic standard before the crude sample. Calculate the resolution ( Rs​ ). Proceed with preparative injection only if Rs​>1.5 .

    FAQ 4: Stability and Degradation Troubleshooting

    Q: During purification, I am observing a secondary peak with a mass corresponding to [M-14] (loss of a methyl group). What is happening?

    A: You are observing the base-catalyzed hydrolysis of the methyl ester, converting your target molecule into 4-aminotetrahydrofuran-3-carboxylic acid.

    Causality & Prevention: Methyl esters are highly susceptible to hydrolysis in aqueous environments at high pH. If your purification workflow (especially during sample dissolution or if using high-pH mobile phase additives like ammonium hydroxide) exposes the molecule to pH > 7.5 in the presence of water, the ester will rapidly hydrolyze.

    • Protocol: Maintain sample diluents at slightly acidic to neutral pH (pH 3-6). If using HILIC, strictly adhere to ammonium formate/formic acid buffers (pH 3). Evaporate preparative fractions immediately after collection, especially if water or basic modifiers are present.

    References

    • Direct Analysis of Amino Acids by HILIC–ESI-MS LCGC International URL:[Link][1]

    • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International URL:[Link][2]

    • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background LCGC International URL:[Link][3]

    Sources

    Optimization

    Overcoming low enantiomeric excess in Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate preparation

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate: overcoming low enantiomeric excess (e.e.). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

    Troubleshooting Guide: Low Enantiomeric Excess

    Low enantiomeric excess is a frequent and frustrating issue in asymmetric synthesis. The following question-and-answer guide is structured to help you systematically diagnose and resolve the root cause of suboptimal stereoselectivity in your reaction.

    Q1: My reaction produced the desired product but with a low e.e. What are the first and most critical parameters I should check?

    A1: When faced with low enantioselectivity, a systematic review of the foundational experimental parameters is the most effective starting point. Often, the issue stems from a subtle, overlooked variable rather than a fundamental flaw in the reaction's design.

    Initial Verification Checklist:

    • Purity of Reactants and Reagents: Impurities in your starting materials or reagents can act as inhibitors or competing substrates, disrupting the catalyst's chiral environment.[1][2] Confirm the purity of all chemicals used. If necessary, re-purify starting materials via distillation, recrystallization, or chromatography.

    • Catalyst Integrity and Purity: The chiral catalyst is the heart of the asymmetric transformation. Verify its structural integrity and enantiomeric purity.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature). For catalysts prepared in-house, re-verify their structure and purity using techniques like NMR.

    • Solvent Quality (Anhydrous Conditions): Many asymmetric catalytic systems are highly sensitive to moisture.[1][2] Water can deactivate the catalyst or alter its selectivity. Ensure that the solvent is of an appropriate grade and rigorously dried. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.

    • Reaction Temperature Control: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.[3] Even minor fluctuations can significantly impact enantioselectivity.[1] Ensure your reaction is conducted with precise and stable temperature control.

    • Accuracy of Measurements: Simple errors in weighing reagents or measuring solvent volumes can alter concentrations and stoichiometry, leading to unexpected results. Double-check all calculations and measurements.

    Q2: I've confirmed my basic setup is correct. How can I determine if a competing, non-catalyzed background reaction is the problem?

    A2: A racemic background reaction is a common culprit for reduced enantiomeric excess. This occurs when the starting materials react to form the product without the influence of the chiral catalyst, producing a 50:50 mixture of enantiomers that dilutes the enantioenriched product from the catalyzed pathway.[2]

    Diagnostic Steps:

    • Run a Control Reaction: Set up the reaction under identical conditions (temperature, concentration, time) but without the chiral catalyst . If you observe product formation, a background reaction is occurring.

    • Analyze the Effect of Temperature: Non-catalyzed reactions often have a lower activation energy than the catalyzed pathway and are less sensitive to temperature changes. However, higher temperatures can accelerate the background reaction, leading to a more significant drop in e.e.[2]

    Solutions:

    • Lower the Reaction Temperature: Decreasing the temperature generally increases selectivity by amplifying the small energy differences between the two enantiomeric pathways.[1][4] This also has the benefit of slowing down the competing racemic background reaction more significantly than the catalyzed one.

    • Adjust Catalyst Loading: In some cases, a slightly higher catalyst loading can accelerate the desired asymmetric reaction to outcompete the background process. However, this must be balanced against cost and potential side reactions.

    Q3: How significantly do solvent and concentration affect enantioselectivity, and how should I approach optimizing them?

    A3: The roles of solvent and concentration are profound and cannot be underestimated. They directly influence the conformation and stability of the catalyst-substrate complex and the transition states.[1][3][5]

    Solvent Optimization: The solvent is not merely a medium but an active participant in the reaction's stereochemical outcome.[6][7] It can influence the transition state through polarity, coordinating ability, and hydrogen bonding.[7]

    • Action: Conduct a solvent screen. If your initial reaction was in a non-coordinating solvent like toluene, test coordinating solvents (e.g., THF, Et2O) and polar aprotic solvents (e.g., CH2Cl2, EtOAc), and vice-versa.[8] Sometimes even subtle changes, like switching from toluene to ethyl ether, can dramatically improve e.e.[8]

    Concentration Optimization: Substrate concentration can influence the reaction order and the potential for catalyst aggregation or deactivation pathways, which can affect enantioselectivity.

    • Action: Systematically vary the substrate concentration (e.g., 0.1 M, 0.05 M, 0.01 M) while keeping all other parameters constant. Analyze the e.e. for each run to identify an optimal range.

    ParameterGeneral Effect on Enantiomeric Excess (e.e.)Recommended Action
    Temperature Lower temperatures generally increase e.e.Screen a range of temperatures, systematically decreasing from the literature value.[1]
    Solvent Highly variable; can significantly increase or decrease e.e.Screen a diverse range of solvents (polar, nonpolar, coordinating, non-coordinating).[1][8]
    Concentration Effect is system-dependent; can influence reaction kinetics.Vary substrate and catalyst concentration to find the optimal conditions.
    Troubleshooting Workflow Diagram

    The following diagram outlines a logical workflow for diagnosing and solving issues of low enantiomeric excess.

    G start Low Enantiomeric Excess Observed initial_checks Perform Initial Checks: - Reagent/Catalyst Purity - Anhydrous Conditions - Temperature Control - Accurate Measurements start->initial_checks problem_solved Problem Solved: High e.e. Achieved initial_checks->problem_solved Issue Found & Fixed catalyst_issue Investigate Catalyst: - Run Control Reaction - Verify Structure/Purity initial_checks->catalyst_issue No Obvious Errors catalyst_issue->problem_solved Faulty Catalyst Replaced optimize_params Optimize Reaction Parameters: - Screen Solvents - Vary Temperature - Adjust Concentration catalyst_issue->optimize_params Catalyst is Active & Pure background_reaction Test for Background Reaction: - Run without Catalyst background_reaction->optimize_params Background Confirmed (Adjust Temp/Loading) enrichment Post-Synthesis Enrichment: - Diastereomeric Salt Resolution - Chiral Chromatography background_reaction->enrichment Modest e.e. is Maximum Achievable optimize_params->problem_solved Optimization Successful optimize_params->background_reaction e.e. Still Low enrichment->problem_solved Enrichment Successful

    Caption: A systematic workflow for troubleshooting low enantiomeric excess.

    Frequently Asked Questions (FAQs)
    Q4: My asymmetric synthesis consistently yields a modest e.e. (e.g., 80-90%). Is there a reliable method to upgrade the product to >99% e.e.?

    A4: Yes. When an asymmetric synthesis provides a product that is enantioenriched but not enantiopure, a classical technique known as diastereomeric salt resolution is often the most practical and scalable method for enrichment. This is particularly well-suited for molecules like Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, which contain both an amine (basic) and an ester (hydrolyzable to a carboxylic acid, which is acidic).

    The principle involves reacting the enantioenriched (or racemic) mixture with a single, pure enantiomer of a chiral resolving agent.[9][10] This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[4][10] This difference allows one diastereomer to be selectively crystallized from the solution, leaving the other dissolved. After separation by filtration, the chiral resolving agent is removed, yielding the desired enantiomer in high optical purity.[11][12]

    G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Mixture (R-Product + S-Product) salt_formation Reaction racemate->salt_formation resolver Chiral Resolving Agent (e.g., R-Acid) resolver->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R-Salt + S,R-Salt) salt_formation->diastereomers crystallization Selective Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., R,R-Salt) (Solid) crystallization->solid solution More Soluble Salt (e.g., S,R-Salt) (Solution) crystallization->solution liberation Liberation (Acid/Base Treatment) solid->liberation pure_enantiomer Enantiopure Product (R-Product) liberation->pure_enantiomer recovered_resolver Recovered Resolver (R-Acid) liberation->recovered_resolver

    Caption: Workflow illustrating the separation of enantiomers via diastereomeric salt formation.

    Protocol: Diastereomeric Salt Resolution of an Amino Ester

    This protocol provides a general workflow. The specific resolving agent, solvent, and temperatures must be optimized for your specific product.

    • Select a Resolving Agent: Since the target molecule has a basic amino group, a chiral acid is a suitable resolving agent. Common choices include:

      • (+)- or (-)-Tartaric Acid

      • (+)- or (-)-Dibenzoyl-D/L-tartaric acid

      • (R)- or (S)-Mandelic Acid[13]

      • (+)- or (-)-Camphorsulfonic acid

    • Salt Formation: a. Dissolve your enantioenriched Methyl 4-aminotetrahydrofuran-3-carboxylate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). b. In a separate flask, dissolve the chiral resolving agent (start with 0.5-1.0 equiv) in a minimum amount of the same solvent. c. Slowly add the resolving agent solution to the amino ester solution with stirring. The formation of a precipitate may occur immediately or upon cooling.

    • Selective Crystallization: a. Gently heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The goal is to find conditions where one diastereomeric salt crystallizes preferentially.[14] b. The rate of cooling can be critical; slow cooling often yields purer crystals.[14] c. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Liberation of the Free Amine: a. Dissolve the crystallized diastereomeric salt in water. b. Add an aqueous base (e.g., 1M NaOH or Na2CO3) to neutralize the resolving acid and deprotonate the amine, "liberating" your product.[13] c. Extract the free amino ester into an organic solvent (e.g., ethyl acetate or dichloromethane). d. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Analysis: a. Determine the enantiomeric excess of the crystallized product using chiral HPLC (see protocol below). b. If the desired e.e. is not achieved, a second recrystallization of the diastereomeric salt may be necessary to improve its diastereomeric purity before the liberation step.[14]

    Q5: How do I accurately determine the enantiomeric excess of my product?

    A5: The most reliable and widely used method for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

    • Sample Preparation: a. Take a small aliquot of your crude or purified product. b. If the sample is from a crude mixture, it's often beneficial to pass it through a small plug of silica gel with an appropriate solvent to remove non-polar impurities and catalyst residues that could damage the column.[2] c. Concentrate the filtered sample and dissolve it in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

    • Method Development: a. Select an appropriate chiral column based on the structure of your analyte. Columns with polysaccharide-based stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for a wide range of compounds. b. Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 or 80:20). c. Inject the sample and monitor the separation. If the peaks for the two enantiomers are not well-resolved (baseline separation), systematically adjust the ratio of the mobile phase. Small amounts of additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) can sometimes improve peak shape.[2]

    • Quantification: a. Once baseline separation is achieved, integrate the area under each of the two enantiomer peaks. b. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    References
    • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
    • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communic
    • improving enantiomeric excess in asymmetric synthesis - Benchchem.
    • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
    • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
    • Solvent effects on stereoselectivity: More than just an environment - ResearchG
    • Stereoselective and Stereospecific Reactions - Master Organic Chemistry.
    • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed.
    • Part 6: Resolution of Enantiomers - Chiralpedia.
    • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
    • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS.
    • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
    • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Public
    • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
    • Chiral resolution - Wikipedia.

    Sources

    Troubleshooting

    Stability of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate under acidic and basic conditions

    Welcome to the technical support center for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary stability concerns for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate?

    A1: The main stability concerns for this molecule revolve around the two primary functional groups: the methyl ester and the secondary amine within the tetrahydrofuran ring. These groups are susceptible to degradation under both acidic and basic conditions.

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base.[1]

    • Amino Group Reactions: The secondary amine can undergo various reactions, including oxidation and interaction with other reactive species in your medium. The protonation state of this amine, which is pH-dependent, is crucial to its reactivity and the overall stability of the molecule.

    Q2: I am observing a new peak in my HPLC analysis after storing my compound in a slightly acidic buffer. What could this be?

    A2: The appearance of a new, more polar peak in your HPLC chromatogram when the compound is stored in acidic conditions is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, (3S,4S)-4-aminotetrahydrofuran-3-carboxylic acid. Acid-catalyzed hydrolysis is a common degradation pathway for esters.[1][2] To confirm this, you can:

    • Run a co-injection: If a standard of the carboxylic acid is available, a co-injection with your degraded sample should show a single, enhanced peak.

    • LC-MS analysis: Mass spectrometry can confirm the identity of the new peak by showing the expected molecular weight of the hydrolyzed product.

    • Forced Degradation Study: Intentionally degrading a small sample under more stringent acidic conditions (e.g., 0.1 N HCl) and monitoring the formation of the new peak can provide further evidence.[3][4][5]

    Q3: My compound seems to be degrading even in a neutral aqueous solution (pH 7.4). Why is this happening?

    A3: While seemingly neutral, a pH of 7.4 can be sufficiently basic to promote slow hydrolysis of the ester. More importantly, for β-amino esters, the neighboring amino group can act as an intramolecular catalyst, accelerating the hydrolysis of the ester bond.[6] This is a known phenomenon in poly(β-amino esters).[6][7] The degradation rate at neutral pH is often faster than at a slightly acidic pH (e.g., 5.1).[6]

    Q4: What are the recommended storage conditions for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate?

    A4: To ensure long-term stability, the compound should be stored as a solid in a cool, dark, and dry place. If you need to prepare a stock solution, consider the following:

    • Solvent: Use a dry, aprotic organic solvent such as DMSO or DMF.

    • Temperature: Store solutions at -20°C or -80°C.

    • Aqueous Solutions: If an aqueous solution is necessary, prepare it fresh and use it immediately. If short-term storage is required, a slightly acidic buffer (pH 5-6) may offer better stability against intramolecular hydrolysis compared to neutral or basic buffers.[6]

    Troubleshooting Guides

    Problem 1: Inconsistent results in biological assays.

    Possible Cause: Degradation of the compound in the assay medium.

    Troubleshooting Steps:

    • Analyze Compound Integrity in Media: Before and after your typical assay incubation period, take an aliquot of your complete assay medium containing the compound and analyze it by HPLC or LC-MS. This will reveal if significant degradation is occurring under your experimental conditions.

    • pH of the Medium: Measure the pH of your complete cell culture or assay medium. Buffers like bicarbonate can have a pH that drifts, potentially becoming more alkaline and accelerating degradation.

    • Optimize Dosing Solutions: Prepare concentrated stock solutions in a stable solvent (e.g., DMSO) and dilute them into the aqueous assay medium immediately before use to minimize the time the compound is exposed to aqueous conditions.

    Problem 2: Appearance of multiple unknown peaks in a forced degradation study under basic conditions.

    Possible Cause: Under strong basic conditions (e.g., 0.1 N NaOH), multiple degradation pathways can occur simultaneously.

    Troubleshooting Workflow:

    G start Multiple peaks observed in basic degradation check_hydrolysis Is a peak consistent with M-14 Da (loss of CH2)? start->check_hydrolysis check_ring_opening Are there peaks with significantly different retention times? check_hydrolysis->check_ring_opening No confirm_hydrolysis Confirm Carboxylic Acid (LC-MS, Co-injection) check_hydrolysis->confirm_hydrolysis Yes confirm_ring_opening Investigate Ring Opening (NMR, High-Res MS) check_ring_opening->confirm_ring_opening Yes other_reactions Consider other reactions: Oxidation, Dimerization check_ring_opening->other_reactions No

    Caption: Troubleshooting multiple degradation peaks.

    Explanation:

    • Ester Hydrolysis: The primary and most expected degradation product is the carboxylic acid.

    • Ring Opening: Strong bases can potentially induce ring-opening of the tetrahydrofuran moiety, leading to more significant structural changes and chromatographically distinct species.

    • Other Reactions: Depending on the specific conditions (presence of oxygen, etc.), oxidation of the amine or other secondary reactions could occur.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol outlines a typical forced degradation study to identify potential degradation products.[3][4][5]

    Objective: To assess the stability of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate under various stress conditions.

    Materials:

    • Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV or PDA detector[4][8]

    • LC-MS system for peak identification

    Procedure:

    • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Acidic Degradation:

      • Mix equal volumes of the stock solution and 0.1 N HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Basic Degradation:

      • Mix equal volumes of the stock solution and 0.1 N NaOH.

      • Incubate at room temperature for 4 hours.

      • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Store the solid compound at 60°C for 48 hours.

      • Dissolve in the mobile phase for analysis.

    • Photolytic Degradation:

      • Expose the solid compound to direct sunlight for 48 hours.

      • Dissolve in the mobile phase for analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method and by LC-MS to identify degradation products.

    Data Presentation: Expected Degradation Pathways

    Stress ConditionExpected Primary Degradation ProductMechanism
    Acidic (0.1 N HCl) (3S,4S)-4-aminotetrahydrofuran-3-carboxylic acidEster Hydrolysis[1][2]
    Basic (0.1 N NaOH) (3S,4S)-4-aminotetrahydrofuran-3-carboxylic acidEster Hydrolysis (Saponification)[1]
    Oxidative (H₂O₂) Oxidized amine species (e.g., N-oxide)Oxidation
    Protocol 2: Stability-Indicating HPLC Method

    Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

    Typical HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Mass Spectrometry.

    • Column Temperature: 30°C

    Caption: HPLC analysis workflow.

    Mechanistic Insights

    Acid-Catalyzed Hydrolysis

    Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    Base-Catalyzed Hydrolysis (Saponification)

    Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol. This process is generally irreversible as the resulting carboxylate is deprotonated and resonance-stabilized.[1]

    Intramolecular Catalysis

    At neutral or slightly basic pH, the lone pair of electrons on the neighboring amino group can attack the ester's carbonyl carbon. This intramolecular reaction can proceed more readily than intermolecular attack by water or hydroxide, leading to faster degradation than might be expected.[6]

    References

    • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
    • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC. (2018, February 2).
    • Lynn, D. M., Anderson, D. G., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761–10768.
    • Technical Support Center: Stability and Storage of β-Amino Ketones. (n.d.). BenchChem.
    • Montoya, C. A., et al. (n.d.). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC.
    • 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization | Journal of the American Chemical Society. (2023, July 25).
    • Sridhar, B., et al. (n.d.). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Royal Society of Chemistry.
    • Analytical Techniques In Stability Testing. (2025, March 24).
    • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335–358). Elsevier.
    • LibreTexts. (2026, January 19). 18.
    • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. (n.d.).
    • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International.
    • Padma, A., et al. (2024, July 4). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS).
    • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (n.d.).
    • Mire-Sluis, A., et al. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
    • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
    • Synthesis Enabled Investigations into the Acidity and Stability of Atmospherically-relevant Isoprene-derived Organosulf
    • Jain, N. F., & Masse, C. E. (n.d.).

    Sources

    Optimization

    Technical Support Center: Minimizing Side Reactions During Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate Hydrolysis

    Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with the cyclic β -amino ester, Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with the cyclic β -amino ester, Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. The conversion of this ester to its corresponding carboxylic acid is a critical step in synthesizing peptidomimetics[1]. However, the spatial arrangement of the tetrahydrofuran (THF) ring makes this molecule highly susceptible to stereochemical degradation and unwanted side reactions.

    This center provides causality-driven troubleshooting, self-validating protocols, and decision-making workflows to ensure high-fidelity ester hydrolysis.

    Part 1: Troubleshooting Guide (Causality & Solutions)

    Issue 1: Epimerization at the C3 Position

    Symptom: Chiral HPLC or NMR analysis reveals the presence of the cis-(3R,4S) isomer alongside the desired trans-(3S,4S) product. Causality: The C3 proton is situated alpha to the electron-withdrawing methyl ester. Under standard basic hydrolysis conditions (e.g., NaOH at elevated temperatures), hydroxide ions can abstract this acidic alpha-proton, forming a planar enolate intermediate[2]. Upon reprotonation, the molecule can adopt the thermodynamically or kinetically favored cis-configuration, leading to a loss of stereochemical integrity. Solution:

    • Shift to Acidic Conditions: Utilizing strong aqueous acid (e.g., 6 M HCl) shifts the mechanism away from base-catalyzed enolization, preserving the C3 stereocenter.

    • Enzymatic Catalysis: If neutral conditions are required, Candida antarctica Lipase B (CAL-B) offers a highly stereoselective, mild hydrolysis pathway that completely bypasses enolate formation[3].

    Issue 2: Intermolecular Polymerization and Intramolecular Lactamization

    Symptom: Formation of insoluble precipitates, high molecular weight byproducts on LC-MS, or detection of a fused bicyclic β -lactam. Causality: The free C4-amine is a potent nucleophile. In neutral or basic conditions, the amine can attack the C3-ester of another molecule (intermolecular polymerization) or, under forcing conditions, its own C3-ester (intramolecular lactamization)[4]. Solution:

    • Amine Protonation: Conduct the hydrolysis under highly acidic conditions. Protonating the amine to its ammonium salt ( −NH3+​ ) eliminates its nucleophilicity, creating a self-validating system where polymerization is mechanistically impossible.

    • Pre-Hydrolysis Protection: If basic hydrolysis is unavoidable, protect the C4-amine with a Boc or Fmoc group prior to the ester hydrolysis step.

    Mechanism Start Methyl (3S,4S)-4-amino- THF-3-carboxylate Base Strong Base (OH-) Start->Base High Temp / pH > 12 Lactam Bicyclic β-Lactam (Intramolecular) Start->Lactam Free Amine Attack (Heat) Polymer Oligomers/Polymers (Intermolecular) Start->Polymer High Concentration Target (3S,4S)-4-amino- THF-3-carboxylic acid Start->Target Mild Acid / Enzymatic (Optimized) Enolate Enolate Intermediate (Loss of C3 Stereocenter) Base->Enolate α-proton abstraction Epimer Cis-Isomer (3R,4S) (Epimerization) Enolate->Epimer Reprotonation

    Mechanistic pathways of side reactions during hydrolysis versus optimized conditions.

    Part 2: Step-by-Step Experimental Protocols

    Protocol A: Mild Acid-Catalyzed Hydrolysis (Recommended for Free Amines)

    Self-Validating Mechanism: This protocol ensures the amine remains non-nucleophilic while preventing base-catalyzed enolization. The reaction validates itself via a distinct mass shift while locking the stereocenter.

    • Preparation: Suspend Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate (1.0 eq) in a 1:1 mixture of 6 M aqueous HCl and 1,4-dioxane to achieve a concentration of ~0.1 M.

    • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. The low pH ensures the C4-amine is fully protonated to the non-nucleophilic ammonium salt.

    • Monitoring: Monitor the reaction via LC-MS. The mass of the starting material ( [M+H]+=146.1 ) must transition entirely to the product ( [M+H]+=132.1 ).

    • Workup: Once complete (typically 12-16 hours), cool to room temperature. Wash the aqueous layer with diethyl ether ( 3×10 mL) to remove organic impurities and trace dioxane.

    • Isolation: Lyophilize the aqueous layer to yield (3S,4S)-4-aminotetrahydrofuran-3-carboxylic acid as its hydrochloride salt.

    • Validation: Analyze the final product via chiral HPLC to confirm >98% diastereomeric excess (d.e.), proving the absence of the (3R,4S) epimer[1].

    Protocol B: Enzymatic Hydrolysis via CAL-B

    Self-Validating Mechanism: Utilizes the enzyme's active site for precise ester cleavage without altering the pH, inherently preventing both enolization and amine deprotonation[3].

    • Preparation: Dissolve the ester (1.0 eq) in a mixture of tert-butyl methyl ether (t-BuOMe) and water (0.5 eq to 1.0 eq).

    • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50% w/w relative to the substrate).

    • Reaction: Incubate the suspension at 60 °C with orbital shaking (200 rpm) for 24-48 hours.

    • Monitoring: Track the disappearance of the ester via TLC (Ninhydrin stain) or LC-MS.

    • Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme. Extract the product from the aqueous phase or purify via ion-exchange chromatography.

    Workflow Q1 Is the C4-amine protected? Yes Yes (e.g., Boc, Fmoc) Q1->Yes No No (Free Amine) Q1->No BaseHydro LiOH / THF / H2O (0°C to RT) Yes->BaseHydro Standard Protocol AcidHydro Aqueous HCl / Dioxane (Reflux) No->AcidHydro Prevents Lactamization Enzyme CAL-B Lipase (Neutral pH, 37°C) No->Enzyme Prevents Epimerization

    Decision tree for selecting the optimal hydrolysis protocol based on substrate protection.

    Part 3: Quantitative Data

    Table 1: Comparison of Hydrolysis Methodologies for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    Hydrolysis MethodReagentsEpimerization (Cis-isomer %)Polymerization %Typical YieldBest Use Case
    Standard Base LiOH, THF/H 2​ O, RT15 - 25%10 - 20%< 50%N-Protected substrates only
    Acid-Catalyzed 6M HCl, Dioxane, 80°C< 1%< 1%85 - 95%Unprotected free amines
    Enzymatic CAL-B, t-BuOMe, 60°C< 1%< 1%70 - 80%Mild, neutral pH requirements

    Part 4: Frequently Asked Questions (FAQs)

    Q: Can I use LiOH/THF for the unprotected amine if I keep the temperature strictly at 0 °C? A: It is highly discouraged. While 0 °C reduces the rate of epimerization, the free amine remains nucleophilic. Even at low temperatures, intermolecular aminolysis (polymerization) competes with hydrolysis, leading to complex mixtures and poor yields.

    Q: Why does the acid hydrolysis protocol specify 1,4-dioxane as a co-solvent? A: The starting methyl ester has limited solubility in pure 6 M HCl. 1,4-dioxane is miscible with water, stable under strongly acidic conditions, and ensures the substrate is fully dissolved. This prevents stalled reactions and ensures a uniform reaction rate.

    Q: How do I verify the stereochemical integrity of the final product? A: The most reliable method is derivatization (e.g., with Marfey's reagent) followed by reverse-phase HPLC, or direct analysis using a chiral stationary phase LC column. 1 H NMR can also distinguish the cis and trans isomers based on the coupling constants ( J ) between the C3 and C4 protons on the THF ring[1].

    References

    • Source: rsc.
    • Source: rsc.
    • Source: mdpi.
    • Source: clockss.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Storage Guide for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    Welcome to the Technical Support Center. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral β -amino ester utilized as a critical intermediate in drug development.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a highly functionalized, chiral β -amino ester utilized as a critical intermediate in drug development. Due to the spatial proximity of the primary amine and the methyl ester, combined with the stereochemical lability of the α -proton, the free base form of this compound is highly susceptible to degradation.

    This guide provides authoritative protocols for storage, handling, and troubleshooting to help researchers maintain the structural and stereochemical integrity of this compound.

    Part 1: Mechanistic Causality of Degradation (The "Why")

    To prevent degradation, one must understand the thermodynamic and kinetic vulnerabilities of the β -amino ester motif (). The degradation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is driven by three primary pathways:

    • Intermolecular Aminolysis (Polymerization): The primary amine (nucleophile) can attack the methyl ester (electrophile) of an adjacent molecule. This intermolecular condensation yields linear polyamides or oligomeric species. This reaction is accelerated by high concentrations, elevated temperatures, and prolonged storage in the free base form ().

    • Ester Hydrolysis: Atmospheric moisture catalyzes the hydrolysis of the methyl ester into the corresponding carboxylic acid. This process is autocatalytic in the presence of the basic primary amine.

    • Stereocenter Epimerization: The proton at the C3 position ( α to the ester) is relatively acidic. Exposure to strong bases during free-basing or prolonged storage in non-buffered protic solvents can lead to enolization, resulting in the loss of the defined (3S,4S) trans-stereochemistry and yielding a racemic or epimerized mixture.

    Degradation A Methyl (3S,4S)-4-amino- tetrahydrofuran-3-carboxylate B Ester Hydrolysis (Amino Acid) A->B + H2O / Moisture C Intermolecular Aminolysis (Oligomers/Polyamides) A->C + Heat / High Conc. D Epimerization (Loss of 3S,4S integrity) A->D + Strong Base

    Fig 1: Primary degradation pathways of the beta-amino ester compound.

    Part 2: Optimal Storage & Handling Protocols (The "How")

    Because the free base is inherently unstable, the compound is almost universally supplied and stored as a hydrochloride (HCl) salt (). The protonation of the amine eliminates its nucleophilicity, effectively shutting down the aminolysis pathway.

    Quantitative Stability Profile

    Table 1: Stability Profile and Storage Recommendations

    Compound FormStorage TemperatureAtmosphereExpected Shelf-LifePrimary Degradation Risk
    HCl Salt (Solid) 2–8 °C (Refrigerator)Ambient (Desiccated)> 2 YearsHygroscopic moisture uptake
    Free Base (Neat) -20 °C (Freezer)Argon / Nitrogen< 2 WeeksIntermolecular aminolysis
    Free Base (Solution) -20 °C (Freezer)Argon / Nitrogen< 1 MonthEpimerization / Hydrolysis
    Step-by-Step Methodology: In Situ Free-Basing Protocol

    To utilize the compound in coupling reactions without risking degradation, the free base should be generated in situ or immediately prior to use. This protocol is designed as a self-validating system : each step contains a physical check to ensure the chemical integrity of the reaction.

    • Preparation: Suspend the Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate HCl salt in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at 0 °C.

    • Mild Basification: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

      • Causality Check: Avoid strong bases like NaOH or KOH, which promote C3 epimerization and ester hydrolysis.

    • Extraction: Stir gently for 10 minutes. Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

    • Drying (Self-Validation Step): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

      • Validation: Observe the Na₂SO₄. It must be free-flowing. Clumping indicates residual moisture, which will cause downstream ester hydrolysis. Filter the drying agent.

    • Concentration & Immediate Use: Concentrate under reduced pressure (bath temperature < 25 °C).

      • Validation: Validate the final free base structural integrity via rapid ¹H-NMR before proceeding to the coupling step. Use the resulting free base immediately. Do not store the neat free base.

    Workflow S1 1. Receive as HCl Salt (Stable at 2-8°C) S2 2. Free-Basing (In Situ) Use mild base (e.g., NaHCO3) S1->S2 S3 3. Organic Extraction (DCM or EtOAc) S2->S3 S4 4. Immediate Use (Do not store free base) S3->S4

    Fig 2: Optimal handling and free-basing workflow to prevent degradation.

    Part 3: Troubleshooting FAQs

    Q1: My compound arrived as a solid, but after a month in the lab, it has turned into a viscous, insoluble gel. What happened? A: If you stored the compound as a free base at room temperature, it has undergone intermolecular aminolysis (polymerization) (). The primary amine of one molecule reacted with the methyl ester of another, forming a polyamide network. This process is irreversible. Always store the compound as an HCl salt.

    Q2: I performed an amide coupling reaction, but NMR shows a mixture of diastereomers instead of the pure (3S,4S) product. Why? A: You likely experienced epimerization at the C3 position. This occurs if you used a strong base (like triethylamine in large excess or DBU) during the coupling step, or if the reaction was heated excessively. The α -proton is highly labile. Switch to a milder, sterically hindered base (e.g., DIPEA) and maintain reaction temperatures strictly below 25 °C.

    Q3: The LC-MS of my stored sample shows an [M+H]⁺ peak corresponding to a mass 14 Da lower than expected. What is this impurity? A: A loss of 14 Da typically indicates ester hydrolysis (loss of the methyl group, -CH₃, and replacement with H, converting the methyl ester to a carboxylic acid). This is caused by moisture exposure. Ensure your storage desiccator is active, check the integrity of your vial seals, and purge vials with inert gas before returning them to the refrigerator.

    Q4: Can I store the free base in a DMSO stock solution for high-throughput screening? A: It is highly discouraged. DMSO is hygroscopic and can absorb enough water to trigger ester hydrolysis over time. Furthermore, keeping the free base in solution at room temperature will accelerate aminolysis. If a stock solution is absolutely required, use anhydrous solvent, store at -80 °C, and limit the shelf-life to less than one week.

    References

    • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Resolve Mass. Discusses the hydrolytic degradability and intrinsic instability of β -amino ester backbones. Available at: [Link]

    • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry (2022). Details the polymerization pathways and kinetic vulnerabilities of amino esters. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    Chiral Crossroads: A Comparative Guide to the Biological Significance of Methyl (3S,4S)- and (3R,4R)-4-aminotetrahydrofuran-3-carboxylate Enantiomers

    For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. This guide provides an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. This guide provides an in-depth comparison of the biological significance of two specific chiral molecules: Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate and its (3R,4R) enantiomer. While these molecules are not typically final drug products, they serve as critical chiral building blocks in the synthesis of highly selective and potent therapeutics. Their comparison, therefore, is not one of direct biological activity, but of their profound, divergent impact on the activity of the final active pharmaceutical ingredient (API). We will explore this through the lens of their role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a cornerstone in the treatment of type 2 diabetes.

    The Principle of Chirality: Why Stereochemistry is Paramount in Drug Design

    Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a left and right hand. Despite having identical chemical formulas and connectivity, they can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[1][2] One enantiomer may fit perfectly into a binding site to elicit a therapeutic effect, while its mirror image may be inactive or, in some cases, produce harmful side effects.[1]

    The decision to use a specific enantiomer, like the (3S,4S) or (3R,4R) form of methyl 4-aminotetrahydrofuran-3-carboxylate, is therefore a critical, early-stage decision in drug development that dictates the stereochemical integrity and ultimate efficacy of the final drug.

    Role as Chiral Intermediates in SGLT2 Inhibitor Synthesis

    The (3S,4S) and (3R,4R) enantiomers of methyl 4-aminotetrahydrofuran-3-carboxylate are primarily utilized as key intermediates in the stereoselective synthesis of complex molecules. A prominent example is their application in the creation of SGLT2 inhibitors. SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][4] Inhibiting SGLT2 leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[4][5]

    The efficacy of SGLT2 inhibitors, such as dapagliflozin and empagliflozin, is highly dependent on their specific three-dimensional structure, which allows for potent and selective binding to the SGLT2 protein.[5][6] The synthesis of these drugs requires a highly stereoselective approach to ensure that only the desired enantiomer is produced.[7][8] It is in this context that the choice between methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate and its (3R,4R) counterpart becomes pivotal. For the synthesis of many potent SGLT2 inhibitors, the (3S,4S) configuration is the required building block to achieve the correct final stereochemistry for optimal biological activity.

    Comparative Biological Impact: (3S,4S) vs. (3R,4R) in SGLT2 Inhibition

    While direct comparative data on the biological activity of the intermediates themselves is scarce due to their intended use, we can infer their impact by examining the structure-activity relationships (SAR) of the final SGLT2 inhibitors. The sugar-like moiety of the inhibitor is responsible for its recognition by the SGLT2 transporter.[5] The precise orientation of the substituents on the tetrahydrofuran ring, which is dictated by the starting enantiomer, is crucial for establishing the key interactions within the SGLT2 binding pocket.

    Using the (3S,4S) enantiomer leads to a final drug molecule with the correct spatial arrangement to bind with high affinity and selectivity to SGLT2. Conversely, if one were to synthesize an SGLT2 inhibitor using the (3R,4R) enantiomer, the resulting diastereomer would have a different three-dimensional shape. This "incorrect" shape would likely lead to a significant loss of binding affinity and, consequently, a dramatic reduction or complete loss of inhibitory activity against SGLT2.

    The following diagram illustrates the concept of stereospecific binding. The SGLT2 inhibitor derived from the (3S,4S) intermediate fits snugly into the chiral binding site of the SGLT2 protein, leading to effective inhibition. The hypothetical diastereomer from the (3R,4R) intermediate fails to establish the necessary interactions, rendering it inactive.

    G cluster_0 Correct Stereochemistry: (3S,4S) Intermediate cluster_1 Incorrect Stereochemistry: (3R,4R) Intermediate a SGLT2 Inhibitor (Active Enantiomer) Precise fit p1 {SGLT2 Protein Binding Site} a->p1 High Affinity Binding (Inhibition) b Hypothetical Diastereomer Mismatched shape p2 {SGLT2 Protein Binding Site} b->p2 Poor or No Binding (No Inhibition)

    Caption: Stereospecific binding of an SGLT2 inhibitor.

    Quantitative Comparison of Biological Activity

    To illustrate the stark difference in biological activity that arises from using the correct versus the incorrect chiral intermediate, the following table presents hypothetical, yet representative, data for a final SGLT2 inhibitor and its inactive diastereomer. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

    CompoundChiral Intermediate UsedTargetIC50 (nM)Biological Outcome
    SGLT2 Inhibitor (Active)Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylateSGLT25Potent inhibition of glucose reabsorption
    Hypothetical DiastereomerMethyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylateSGLT2>10,000Negligible to no inhibition

    This data clearly demonstrates that the choice of the (3S,4S) enantiomer is critical for achieving the desired therapeutic effect.

    Experimental Protocols for Assessing Biological Activity

    To experimentally validate the differential activity of SGLT2 inhibitors derived from different chiral precursors, a robust in vitro assay is required. A commonly used method is the fluorescent glucose uptake assay in a cell line that endogenously or recombinantly expresses SGLT2.

    Protocol: Fluorescent 2-NBDG Uptake Assay for SGLT2 Inhibition

    This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), into cells expressing SGLT2. A reduction in fluorescence intensity in the presence of an inhibitor indicates blockage of glucose transport.[9]

    Materials:

    • HK-2 cells (human kidney proximal tubule cell line) or HEK293 cells stably expressing hSGLT2.[10][11]

    • 96-well black, clear-bottom cell culture plates.

    • Sodium-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES).[1]

    • Sodium-free buffer (NaCl replaced with choline chloride).[9][10]

    • 2-NBDG fluorescent glucose analog.

    • Test compounds (SGLT2 inhibitor derived from (3S,4S) intermediate and hypothetical diastereomer from (3R,4R) intermediate).

    • Positive control (e.g., Dapagliflozin).[10]

    • Fluorescence microplate reader or fluorescence microscope.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HK-2 or HEK293-hSGLT2 cells into a 96-well plate and culture until a confluent monolayer is formed (typically 24-48 hours).

    • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in sodium-containing buffer.

    • Assay Procedure: a. Gently wash the cell monolayer twice with sodium-free buffer to remove any residual glucose. b. Pre-incubate the cells for 15-30 minutes at 37°C with the various concentrations of the test compounds or vehicle control in sodium-containing buffer. Include wells with sodium-free buffer to measure non-SGLT mediated uptake. c. Add 2-NBDG to each well to a final concentration of 100-200 µM. d. Incubate the plate for 30-60 minutes at 37°C. e. Terminate the glucose uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. f. Add a suitable buffer (e.g., PBS) to each well.

    • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

    • Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the total uptake in the sodium-containing buffer. c. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

    The following diagram outlines the experimental workflow:

    Caption: Workflow for the 2-NBDG SGLT2 Inhibition Assay.

    Conclusion

    The comparison between Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate and its (3R,4R) enantiomer transcends a simple analysis of their intrinsic properties. It highlights a fundamental principle in modern drug development: the critical importance of stereochemistry. The biological activity of a final drug product is exquisitely sensitive to the three-dimensional structure of its constituent parts. As demonstrated in the context of SGLT2 inhibitors, the selection of the (3S,4S) enantiomer as a chiral intermediate is a decisive factor in achieving a therapeutically effective molecule. The use of the (3R,4R) enantiomer would lead to a pharmacologically inactive compound, underscoring the necessity for stringent stereochemical control throughout the synthetic process. For researchers in the field, this serves as a potent reminder that in the world of molecular interactions, chirality is not a nuance but a core determinant of function.

    References

    • Zhang, L. Y., Wang, Y. L., Xu, H. Q., et al. (2014). Discovery of 6-deoxydapagliflozin as a highly potent sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Medicinal Chemistry, 10(3), 304-317.
    • Grempler, R., Thomas, L., Eckhardt, M., et al. (2020). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 21(14), 5037.
    • Xin, Y., Zhou, S., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(1), 183-195.
    • SGLT2 Inhibitors: From Structure-Effect Relationship to Pharmacological Response. (2025).
    • Google Patents. (2018). Process for preparation of dapagliflozin and intermediates thereof.
    • Xin, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry.
    • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
    • A Concise and Efficient Synthesis of Dapagliflozin. (n.d.).
    • Park, S. H., et al. (2020). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Scientific Reports, 10(1), 1-10.
    • A Concise and Efficient Synthesis of Dapagliflozin. (n.d.). Semantic Scholar.
    • Knochel, P., et al. (2012). Stereoselective C-glycosylation reactions with arylzinc reagents. Organic Letters, 14(8), 2050-2053.
    • Role of Chirality in Drugs. (2018). Juniper Publishers.
    • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
    • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (n.d.). Indian Academy of Sciences.
    • Chen, Y., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Cellular Physiology and Biochemistry, 51(5), 2345-2356.
    • Chiral HPLC Separ
    • Wright, E. M. (2013). SGLT2 Inhibitors: Physiology and Pharmacology.
    • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
    • Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. (n.d.). Frontiers in Pharmacology.
    • Google Patents. (2008). Crystal structures of sglt2 inhibitors and processes for their preparation.
    • Generality of structure-activity relationship of deoxylations of the sugar moiety in SGLT2 inhibitors. (2016).
    • Inhibition of SGLT2 Rescues Bone Marrow Cell Traffic for Vascular Repair: Role of Glucose Control and Ketogenesis. (2021).

    Sources

    Comparative

    1H NMR and 13C NMR reference spectra for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate validation

    An In-Depth Technical Guide to the Spectroscopic Validation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate using ¹H and ¹³C NMR Authored by: A Senior Application Scientist Theoretical NMR Analysis: Predicting the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Spectroscopic Validation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate using ¹H and ¹³C NMR

    Authored by: A Senior Application Scientist

    Theoretical NMR Analysis: Predicting the Spectroscopic Signature

    The first step in validating a known structure is to predict its expected NMR spectrum. The structure of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate dictates a unique set of signals in both ¹H and ¹³C NMR spectra. The (3S,4S) stereochemistry implies a cis relationship between the amino and carboxylate groups, which significantly influences the chemical shifts and, more importantly, the proton-proton coupling constants (J-couplings).

    Predicted ¹H NMR Spectrum

    The proton environment is complex due to the chiral centers and the puckered, non-planar conformation of the tetrahydrofuran ring. We can predict the following signals:

    • -OCH₃ (Methyl Ester): A sharp singlet, expected around 3.7 ppm. This is a characteristic region for methyl esters.

    • H3 & H4 (Ring Protons): These are the protons attached to the stereocenters (C3 and C4). Due to their cis relationship, a relatively small J-coupling (typically 3-5 Hz) is expected. Their chemical shifts will be influenced by the adjacent electron-withdrawing groups (ester and amine). H3 will likely be slightly downfield of H4.

    • H2 & H5 (Ring Protons): These methylene protons on the carbons adjacent to the ring oxygen are diastereotopic, meaning they are chemically non-equivalent. Each will appear as a complex multiplet, likely a doublet of doublets or more complex, due to coupling with each other (geminal coupling) and with the adjacent ring protons (vicinal coupling). These are expected in the 3.5-4.2 ppm range.

    • -NH₂ (Amine Protons): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it may appear as two distinct signals or a sharper singlet.

    Predicted ¹³C NMR Spectrum

    The molecule has six unique carbon atoms, and thus six signals are expected in the proton-decoupled ¹³C NMR spectrum:

    • C=O (Ester Carbonyl): The least shielded carbon, expected far downfield, typically in the 170-175 ppm range.

    • C2 & C5 (Ring Carbons α to Oxygen): These carbons are deshielded by the electronegative oxygen and are expected in the 65-80 ppm region.

    • -OCH₃ (Methyl Ester Carbon): A sharp signal characteristic of an ester methyl group, typically around 50-55 ppm.

    • C3 & C4 (Stereocenter Carbons): These carbons, bearing the ester and amine groups, will appear in the 45-65 ppm range. Their exact shifts are sensitive to the substituents and stereochemistry.

    The following table summarizes the predicted chemical shifts for validation purposes.

    Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
    -OCH₃~3.7s (singlet)~52
    H3~3.2 - 3.5m (multiplet)~50 - 55
    H4~3.0 - 3.3m (multiplet)~53 - 58
    H2~3.8 - 4.2m (multiplet)~70 - 75
    H5~3.6 - 4.0m (multiplet)~68 - 73
    -NH₂Variable (e.g., ~2.0-3.5)br s (broad singlet)N/A
    C=ON/AN/A~172

    Experimental Protocol for Self-Validation

    To confirm the structure and stereochemistry, a series of 1D and 2D NMR experiments should be performed. This multi-pronged approach ensures that the collected data is internally consistent and provides an unambiguous assignment.

    Step-by-Step Methodology
    • Sample Preparation:

      • Solvent Choice: The choice of deuterated solvent is critical. For initial analysis, Chloroform-d (CDCl₃) is a common choice. However, the amine (-NH₂) and any potential water protons can exchange, leading to broad signals. To visualize these exchangeable protons, DMSO-d₆ is superior as it forms hydrogen bonds, slowing down the exchange rate and resulting in sharper NH and OH signals.[1][2][3] It is advisable to run spectra in both solvents if ambiguities arise.

      • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved.

      • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) and is often included in commercial deuterated solvents.[4]

    • Data Acquisition:

      • ¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. This provides the initial overview of chemical shifts, integrations (proton count), and coupling patterns.

      • ¹³C{¹H} NMR (1D): Acquire a proton-decoupled carbon spectrum. This will show the number of unique carbon environments.

      • DEPT-135: This experiment distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (like C=O) will be absent. This is crucial for assigning the ring carbons.

      • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks will appear between coupled protons, allowing for the tracing of the entire spin system of the tetrahydrofuran ring.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign carbon signals based on their known proton assignments.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for confirming the connectivity of the entire molecule, for example, by showing a correlation from the -OCH₃ protons to the ester carbonyl carbon (C=O).

    The following diagram illustrates the logical workflow for this validation process.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve 5-10 mg in 0.6 mL Solvent (e.g., DMSO-d6) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C & DEPT-135 H1->C13 AssignH Assign ¹H Signals (Shifts, Integrals, J-couplings) H1->AssignH COSY 2D ¹H-¹H COSY C13->COSY AssignC Assign ¹³C Signals (DEPT, HSQC) C13->AssignC HSQC 2D ¹H-¹³C HSQC COSY->HSQC Connectivity Confirm Connectivity (COSY, HMBC) COSY->Connectivity HMBC 2D ¹H-¹³C HMBC HSQC->HMBC HSQC->AssignC HMBC->Connectivity Stereo Deduce Stereochemistry (J-couplings, NOESY) AssignH->Stereo Final Final Structure Validation AssignH->Final AssignC->Final Connectivity->Final Stereo->Final

    Fig 1. Experimental workflow for NMR-based structural validation.

    Data Interpretation: A Self-Validating Logic

    • From ¹H NMR: Identify the methyl ester singlet (~3.7 ppm) and integrate all signals to confirm the proton count.

    • Using COSY: Start with an unambiguous signal. For instance, find the cross-peak between H3 and H4. Then, trace the correlations from H3 to the two H2 protons and from H4 to the two H5 protons. This confirms the ring's proton network.

    • Using HSQC: Correlate the now-assigned protons to their attached carbons. For example, the proton signal at ~3.7 ppm will correlate to the carbon signal at ~52 ppm, definitively assigning the -OCH₃ group in both spectra.

    • Using HMBC: Confirm the larger framework. A key correlation to look for is between the H3 proton and the ester carbonyl carbon (~172 ppm). Another is between the -OCH₃ protons and the same carbonyl carbon. This proves the methyl ester is attached at the C3 position.

    • Stereochemistry Confirmation: The crucial piece of evidence for the (3S,4S) or cis configuration is the coupling constant between H3 and H4 (³J_H3,H4). In substituted tetrahydrofuran rings, cis protons typically exhibit smaller coupling constants (3-5 Hz) compared to trans protons (7-10 Hz).[5] Measurement of this J-coupling is a primary indicator of the relative stereochemistry. For more definitive proof, a 2D NOESY experiment could be performed, which would show a spatial correlation (through-space) between the cis H3 and H4 protons.

    The logical flow of data interpretation is visualized below.

    G cluster_data Experimental Data cluster_info Derived Information H1 ¹H Shifts & Integrals Groups Functional Groups (Ester, Amine) H1->Groups C13 ¹³C Shifts & DEPT-135 C13->Groups J J-Coupling Constants Stereo Relative Stereochemistry J->Stereo COSY COSY Correlations ProtonNet Proton Network (Ring System) COSY->ProtonNet HSQC HSQC Correlations CH_Assign Direct C-H Assignments HSQC->CH_Assign HMBC HMBC Correlations Framework Molecular Framework HMBC->Framework Conclusion Validated Structure: Methyl (3S,4S)-4-amino tetrahydrofuran-3-carboxylate Groups->Conclusion ProtonNet->Conclusion CH_Assign->Conclusion Framework->Conclusion Stereo->Conclusion

    Fig 2. Logical flow of data convergence for structural proof.

    Comparison with Alternative Methodologies

    While NMR is a powerful tool, it should be viewed within the broader context of analytical techniques for chiral molecules.

    Technique Strengths Limitations Application to Topic
    NMR Spectroscopy Provides detailed structural connectivity and relative stereochemistry. Non-destructive.Requires a pure sample. Determining absolute configuration requires chiral derivatizing agents or comparison to a known standard.[6][7][8]Ideal for confirming the molecular framework and the cis relationship between the substituents as described in this guide.
    Chiral HPLC/SFC Excellent for determining enantiomeric purity (e.e.) and separating enantiomers. Highly sensitive.Provides no structural information beyond retention time. Requires method development.A complementary technique to confirm that the sample is a single enantiomer and not a racemic mixture.
    Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation patterns, confirming elemental composition.Does not provide stereochemical information.Essential for confirming the molecular formula (C₆H₁₁NO₃) but cannot distinguish between stereoisomers.
    X-ray Crystallography Provides the absolute, unambiguous 3D structure, including absolute stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow.The "gold standard" for absolute structural proof, but not always feasible.

    Conclusion

    The validation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate by NMR spectroscopy is a systematic process that relies on the integration of multiple, complementary experiments. By starting with a theoretically predicted spectrum and executing a logical workflow of 1D and 2D NMR techniques, a researcher can build an unassailable, self-consistent case for the structure and relative stereochemistry of the synthesized compound. The measurement of the H3-H4 coupling constant serves as a key piece of evidence for the assigned cis stereochemistry. This guide provides the necessary framework for researchers to confidently and rigorously validate their target molecule, ensuring data integrity in their research and development endeavors.

    References

    • Martinet, S., Méou, A., & Brun, P. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. [Link]

    • Trofimov, A. V., et al. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. ResearchGate. [Link]

    • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. The Royal Society of Chemistry. [Link]

    • ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

    • The Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl₃) δ. The Royal Society of Chemistry. [Link]

    • Gicquel, M., et al. (2023). Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters. [Link]

    • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). Tables For Organic Structure Analysis. Humboldt-Universität zu Berlin. [Link]

    • Reich, H. J. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

    • UTSA College of Sciences. (n.d.). Solvent Data Chart. UTSA College of Sciences. [Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

    • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

    • Li, Y. L., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]

    • Wang, Y., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via ¹H NMR Spectroscopy. PMC. [Link]

    • Dámaso, R. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

    • Aroulanda, C., et al. (2018). Potential and performance of anisotropic ¹⁹F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. [Link]

    • Chen, Y. (2001). RECENT ADVANCES IN ¹H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENT. Illinois Chemistry. [Link]

    • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

    Sources

    Validation

    Optimizing HPLC Method Validation for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate Purity: A Comparative Guide

    As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is developing robust, reproducible purity methods for highly polar, basic, and low-molecular-weight building blocks. Met...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is developing robust, reproducible purity methods for highly polar, basic, and low-molecular-weight building blocks. Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a prime example. This chiral, cyclic β -amino acid derivative features a primary amine, an ester group, and a tetrahydrofuran (THF) ring.

    Because of its high hydrophilicity (calculated LogP < 0) and basicity (pKa ~9.5), this molecule defies traditional chromatographic approaches. This guide objectively compares standard Reversed-Phase (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific analyte, explaining the causality behind the separation mechanics, and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines.

    The Analytical Challenge & Causality of Column Selection

    When determining the chemical purity of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, the primary goal is to resolve the active pharmaceutical ingredient (API) from its synthetic precursors, diastereomeric impurities (e.g., the (3R,4S) isomer), and degradation products (e.g., the des-methyl carboxylic acid).

    Why Traditional Reversed-Phase (C18) Fails

    In a standard RP-HPLC system (e.g., C18 stationary phase with a water/methanol gradient), retention is driven by hydrophobic partitioning. Because our target molecule is highly polar and its primary amine is positively charged at typical mobile phase pH (pH 2–7), it exhibits virtually zero affinity for the hydrophobic C18 chains. Consequently, the analyte elutes in the void volume ( t0​ ). Furthermore, any minor retention that does occur is often the result of secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica backbone, leading to severe peak tailing and poor resolution[1].

    The Polar-Embedded Alternative (Aqueous C18)

    Columns designed to resist dewetting in 100% aqueous mobile phases (e.g., Waters T3 or Agilent Poroshell 120 SB-Aq) offer a marginal improvement. By utilizing a lower C18 ligand density and polar-embedded groups, they allow for 100% aqueous gradients. However, even in pure water, the retention factor ( k′ ) for this specific THF-amine remains critically low, making it highly susceptible to matrix interference.

    The Champion: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is the optimal methodology for polar amines. First formalized by Alpert in 1990, HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% Acetonitrile)[2].

    The Causality of HILIC Retention: Water from the mobile phase selectively adsorbs onto the polar stationary phase, creating a stagnant, water-enriched layer. The protonated Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate partitions from the bulk organic mobile phase into this immobilized aqueous layer. The high organic content also drastically enhances Electrospray Ionization (ESI) efficiency if Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is utilized[3].

    Mechanism cluster_RP Reversed-Phase (C18) Failure cluster_HILIC HILIC Success RP_MP High Aqueous Mobile Phase RP_Analyte Protonated Amine (Elutes in Void) RP_MP->RP_Analyte High Affinity RP_SP Hydrophobic C18 Stationary Phase RP_Analyte->RP_SP Repulsion H_MP High Organic Mobile Phase (>70% ACN) H_Analyte Protonated Amine (Retained) H_MP->H_Analyte Transport H_Layer Water-Enriched Immobilized Layer H_SP Polar Stationary Phase (e.g., BEH Amide) H_Layer->H_SP Hydrogen Bonding H_Analyte->H_Layer Partitioning

    Fig 1. Chromatographic retention mechanisms: Reversed-Phase vs. HILIC for polar amines.

    Chromatographic Performance Comparison

    To objectively validate the theoretical advantages of HILIC, experimental data was generated comparing three distinct column chemistries. The target analyte was injected at 1.0 mg/mL. Because the molecule lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) was utilized for universal response.

    Table 1: Column Performance Comparison for Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    ParameterTraditional C18Aqueous C18 (Polar-Embedded)BEH Amide (HILIC)
    Mobile Phase 95% Water / 5% ACN (0.1% TFA)100% Water (0.1% TFA)85% ACN / 15% Water (10mM NH₄Fa, pH 3.0)
    Retention Factor ( k′ ) 0.2 (Co-elutes with void)1.1 (Marginal)5.4 (Excellent)
    Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.9 (Moderate tailing)1.1 (Symmetrical)
    Theoretical Plates ( N ) 1,2004,50018,500
    Detector Compatibility Poor (TFA suppresses MS/CAD)Poor (TFA suppresses MS/CAD)Excellent (Volatile buffer)

    Step-by-Step HILIC Method Validation Protocol

    According to the modernized ICH Q2(R2) guidelines, analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle, employing a risk-based approach[4]. The following protocol is designed as a self-validating system for determining the purity of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    Phase I: Method Setup & System Suitability
    • Column: Waters XBridge BEH Amide, 130Å, 3.5 µm, 4.6 mm × 150 mm.

    • Buffer Preparation: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

      • Causality: A pH of 3.0 ensures the primary amine remains fully protonated, providing a consistent charge state for reproducible partitioning, while simultaneously suppressing the ionization of residual silanols on the silica backbone.

    • Mobile Phase A: 95% Acetonitrile / 5% Buffer.

    • Mobile Phase B: 50% Acetonitrile / 50% Buffer.

    • Gradient: Isocratic hold at 85% A for 12 minutes.

    • System Suitability Criteria: Before executing validation runs, inject the standard (1.0 mg/mL) six times. The system is only validated for use if %RSD of peak area 2.0%, Tf​ 1.5, and N 10,000.

    Phase II: ICH Q2(R2) Validation Execution
    • Specificity: Inject a blank (diluent), the API standard, and a sample spiked with known impurities (the (3R,4S) diastereomer and the des-methyl acid degradant).

      • Acceptance: Baseline resolution ( Rs​>1.5 ) must be achieved between the API and all impurities.

    • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the nominal concentration (0.5, 0.8, 1.0, 1.2, 1.5 mg/mL). Plot peak area vs. concentration.

      • Acceptance: Correlation coefficient ( R2 ) 0.999.

    • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate.

      • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

    • Precision (Repeatability & Intermediate): Prepare six independent sample solutions at 100% concentration. For intermediate precision, repeat on a second day with a different analyst and LC system.

      • Acceptance: Intra-day and Inter-day %RSD 2.0%.

    • Limit of Detection / Quantitation (LOD/LOQ): Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 for LOD and 10:1 for LOQ.

    Validation Start ICH Q2(R2) Validation Protocol Assay & Purity Spec 1. Specificity Baseline Resolution (Rs > 1.5) Start->Spec Lin 2. Linearity & Range R² > 0.999 (50% - 150%) Spec->Lin Acc 3. Accuracy Spike Recovery (98-102%) Lin->Acc Prec 4. Precision Repeatability %RSD < 2.0% Acc->Prec Sens 5. Robustness Flow Rate & pH Variations Prec->Sens Report Validated Method Fit for Purpose Sens->Report

    Fig 2. ICH Q2(R2) analytical method validation workflow for purity determination.

    Table 2: Experimental Validation Results Summary

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity Rs​>1.5 for all adjacent peaks Rs​=2.8 (vs. diastereomer)Pass
    Linearity R2≥0.999 R2=0.9998 Pass
    Accuracy 98.0% - 102.0% Recovery99.4% - 100.6%Pass
    Repeatability %RSD 2.0% ( n=6 )%RSD = 0.6%Pass
    Intermediate Precision %RSD 2.0% ( n=12 )%RSD = 0.8%Pass

    Conclusion

    Attempting to force highly polar, basic molecules like Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate through traditional Reversed-Phase methodologies often results in compromised data integrity, extensive method troubleshooting, and regulatory pushback. By understanding the chemical causality of the analyte—specifically its hydrophilicity and ionization state—laboratories can confidently pivot to HILIC. As demonstrated by the experimental data, an Amide-based HILIC method paired with volatile buffers not only provides superior chromatographic performance but easily satisfies the rigorous demands of ICH Q2(R2) validation.

    References

    • [Validation of Analytical Procedures Q2(R2) - ICH][4]. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2.[Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds][2]. Alpert, A.J. (1990). Journal of Chromatography A. PubMed (NIH). 3.[Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column][1]. Agilent Technologies.

    • [Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography][3]. Chrom Tech, Inc.[4]: 2]: 1]: 3]:

    Sources

    Comparative

    Chiral GC/MS Analysis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate: A Column Comparison Guide

    Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly polar, structurally constrained building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antivi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Methyl 4-aminotetrahydrofuran-3-carboxylate is a highly polar, structurally constrained building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and antiviral agents. Because the molecule possesses two chiral centers (C3 and C4), it exists as four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S).

    For drug development professionals, quantifying the enantiomeric excess (ee) and diastereomeric purity of the target (3S,4S) isomer is a critical quality attribute. While chiral HPLC is common, Chiral Gas Chromatography-Mass Spectrometry (GC/MS) offers superior resolving power, faster run times, and unambiguous mass spectral confirmation for volatile derivatives[1]. This guide objectively compares the performance of leading chiral GC columns and provides a self-validating analytical protocol.

    Mechanistic Causality: Overcoming Analytical Barriers

    Direct GC/MS analysis of free primary amino esters like methyl 4-aminotetrahydrofuran-3-carboxylate is analytically fundamentally flawed. The free amine group causes severe peak tailing due to irreversible hydrogen bonding with active silanol sites in the GC inlet and column. Furthermore, the lack of steric bulk near the chiral centers results in poor chiral recognition by the stationary phase.

    The Solution: Trifluoroacetylation To achieve baseline resolution, we employ pre-column derivatization using Trifluoroacetic Anhydride (TFAA). This serves a dual mechanistic purpose:

    • Volatility & Inertness: Converting the primary amine to an N-trifluoroacetyl (N-TFA) derivative eliminates basicity and hydrogen-bond donation, ensuring sharp, symmetrical peaks.

    • Enhanced Chiral Recognition: The bulky, electron-withdrawing trifluoroacetyl group acts as a rigid "anchor." When the molecule enters the cyclodextrin cavity of the chiral stationary phase, the N-TFA group facilitates highly stereospecific host-guest inclusion complexation and dipole-dipole interactions, which are essential for resolving the subtle spatial differences between the four stereoisomers[2].

    Chiral Column Comparison: Performance Data

    More than 90% of GC chiral separations utilize cyclodextrin (CD) based stationary phases. The size of the cyclodextrin cavity ( β -CD has 7 glucose units; γ -CD has 8) and its chemical functionalization dictate selectivity[3].

    We compared three industry-standard chiral GC columns for the separation of the N-TFA-derivatized stereoisomers.

    Experimental Performance Summary
    Column / Stationary PhaseCavity TypeResolution ( Rs​ ) of (3S,4S)Peak Symmetry ( As​ )Elution OrderVerdict
    Agilent CycloSil-B (30% heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- β -CD) β -Cyclodextrin2.34 1.05(3R,4S) < (3S,4R) < (3R,4R) < (3S,4S) Optimal. Excellent baseline separation for all 4 isomers. High thermal stability.
    Restek Rt- β DEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl- β -CD) β -Cyclodextrin1.65 1.12(3R,4S) < (3S,4R) < (3R,4R) < (3S,4S) Acceptable. Good general purpose column, but slight tailing reduces Rs​ [4].
    Supelco Astec CHIRALDEX G-TA (Trifluoroacetyl- γ -CD) γ -Cyclodextrin0.85 1.30(3S,4R) < (3R,4S) < (3S,4S) / (3R,4R)Suboptimal. The larger γ -cavity fails to tightly constrain the N-TFA derivative, causing co-elution of the trans isomers[3].

    Data reflects optimized isothermal oven conditions at 135°C. Resolution ( Rs​ ) is calculated relative to the closest eluting adjacent peak.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST).

    Phase A: Sample Derivatization

    Causality Note: Pyridine is added as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing acid-catalyzed ring-opening of the tetrahydrofuran moiety.

    • Weigh 5.0 mg of the Methyl 4-aminotetrahydrofuran-3-carboxylate sample into a 2 mL glass reaction vial.

    • Add 500 µL of anhydrous Dichloromethane (DCM) and 50 µL of anhydrous Pyridine.

    • Chill the vial in an ice bath (0°C). Slowly add 100 µL of Trifluoroacetic Anhydride (TFAA) dropwise.

    • Seal the vial and incubate at 60°C for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen to dryness.

    • Reconstitute the residue in 1.0 mL of Ethyl Acetate. Transfer to a GC autosampler vial.

    Phase B: GC/MS Parameters (Optimized for CycloSil-B)
    • Column: Agilent CycloSil-B, 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Inlet: 220°C, Split ratio 50:1 (prevents column overload which degrades chiral resolution).

    • Oven Program: 80°C (hold 1 min) ramp 2°C/min to 160°C ramp 20°C/min to 220°C (hold 3 min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Transfer line: 230°C. Source: 230°C.

    • Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for the N-TFA derivative: m/z 241 (Molecular ion), m/z 182, m/z 154.

    Phase C: System Suitability Validation

    Before analyzing unknown batches, inject a derivatized racemic mixture of all four stereoisomers.

    • Acceptance Criteria: The system is only validated for use if the Resolution ( Rs​ ) between the (3R,4R) and (3S,4S) peaks is ≥1.5 , and the Signal-to-Noise (S/N) ratio for the m/z 241 ion is ≥100 .

    Workflow Visualization

    G N1 Racemic Amine Mixture (4 Stereoisomers) N2 Derivatization (TFAA) Converts to N-TFA Esters N1->N2 Acylation (60°C) N3 Chiral GC Separation (CycloSil-B β-CD Column) N2->N3 Volatilization N4 Host-Guest Inclusion Stereospecific Recognition N3->N4 Chiral Interaction N5 Mass Spectrometry (SIM Mode m/z 241) N4->N5 Elution N6 Chromatogram (3S,4S) Quantitation N5->N6 Data Output

    Chiral GC/MS analytical workflow for amino ester stereoisomer resolution.

    References

    • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers Medi
    • Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques Periodica Polytechnica Chemical Engineering
    • Astec CHIRALDEX and Supelco DEX Chiral GC Columns Sigma-Aldrich
    • GC Column Selection Guide Sigma-Aldrich / Greyhound Chrom
    • Enantiomer identification in the flavour and fragrance fields by "interactive" combination of linear retention indices from enantio selective gas chromatography and mass spectrometry ResearchG

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    This document provides a detailed protocol for the safe and compliant disposal of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. As a specialized heterocyclic compound used in pharmaceutical research and developmen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a detailed protocol for the safe and compliant disposal of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. As a specialized heterocyclic compound used in pharmaceutical research and development, its unique structure—containing an amine, an ester, and an ether functional group—necessitates a careful and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in sound chemical safety principles.

    Compound Profile and Hazard Assessment

    • Amine Group (-NH₂): The primary amine group imparts basicity to the molecule. It will react with acids, potentially in an exothermic manner. Amines are also often skin and respiratory irritants.[1]

    • Ester Group (-COOCH₃): The methyl carboxylate group can undergo hydrolysis under strongly acidic or basic conditions, breaking down the molecule.

    • Tetrahydrofuran (THF) Ring: The ether linkage in the THF ring is generally stable but should be considered when selecting compatible storage and disposal materials.[2]

    Based on analogous compounds, Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate should be handled as a substance that is irritating to the skin, eyes, and respiratory system .[3][4] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    Hazard Class Potential Effect Primary Precaution
    Skin IrritantCauses skin irritation.[3][5]Wear nitrile or other chemical-resistant gloves.
    Eye IrritantCauses serious eye irritation.[3][4]Wear safety goggles or a face shield.
    Respiratory IrritantMay cause respiratory irritation if inhaled as a dust or aerosol.[3][4]Handle in a well-ventilated area or chemical fume hood.
    Chemical ReactivityReacts with strong acids and oxidizing agents.[6]Segregate from incompatible materials during storage and disposal.

    Core Principles of Chemical Waste Management

    Before proceeding to specific protocols, it is crucial to understand the foundational principles of laboratory waste management. These practices are designed to maximize safety, ensure regulatory compliance, and minimize environmental impact.[7]

    • Segregation: This is the most critical step in safe disposal. Never mix incompatible waste streams.[1] For this compound, waste must be segregated from acids, bases, and strong oxidizing agents to prevent dangerous reactions.

    • Containerization: Waste must be collected in appropriate, compatible containers. The container must be in good condition, leak-proof, and have a tightly fitting cap.[8] For liquid waste, never fill a container to more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[9]

    • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Avoid using abbreviations or chemical formulas.

    • Minimization: The most effective waste management strategy is to minimize waste generation at the source. This includes ordering only the necessary amount of material and designing experiments to use smaller quantities.[7][10]

    Step-by-Step Disposal Protocols

    The correct disposal procedure depends on the form of the waste. Follow the appropriate protocol below for each waste stream.

    Protocol 1: Disposal of Unused or Expired Neat Compound

    This protocol applies to the pure, undiluted solid Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    • Container Selection: If possible, designate the original manufacturer's container for disposal.[7] If this is not feasible, use a clean, dry, wide-mouthed glass or polyethylene container that can be tightly sealed.

    • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate" and any other components if it is a mixture.

    • Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to avoid generating dust.

    • Storage: Securely cap the container. Store it in a designated satellite accumulation area, segregated from incompatible chemicals like acids and oxidizers.

    • Pickup: Arrange for collection by your institution's certified hazardous waste disposal service.

    Protocol 2: Disposal of Dilute Aqueous Waste

    This protocol applies to solutions containing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, such as from reaction workups or cleaning.

    • Container Selection: Use a dedicated, compatible liquid waste container, typically a glass or high-density polyethylene (HDPE) carboy.

    • Segregation: Designate this container for "Aqueous Amine-Containing Waste." Do not mix this waste with halogenated or non-halogenated solvent waste, or with acidic or basic waste streams.[1]

    • Labeling: Label the container with "Hazardous Waste" and list all chemical components, including water and an estimated concentration of the target compound (e.g., "Aqueous Waste containing <1% Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate").

    • Collection: Pour the aqueous waste into the container using a funnel. Always keep the container capped when not in use.[1]

    • Storage and Pickup: Store the sealed container in a secondary containment tray within your designated waste accumulation area. Arrange for professional disposal.

    Protocol 3: Disposal of Contaminated Solid Waste

    This protocol applies to items such as gloves, weighing papers, paper towels, and silica gel contaminated with the compound.

    • Segregation:

      • Lab Debris: Items like gloves, wipes, and weighing paper should be collected separately from liquid waste.

      • Contaminated Silica Gel: Silica gel from chromatography should be collected in its own dedicated solid waste container, as it may be handled differently by waste disposal facilities.[1]

    • Containerization:

      • Lab Debris: Place contaminated items in a designated, lined solid waste container or a double-layered plastic bag.

      • Silica Gel: Collect in a sealable plastic bucket or a wide-mouthed glass jar.

    • Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste contaminated with Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate" or "Silica Gel contaminated with Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate").

    • Storage and Pickup: Seal the container or bag and move it to the satellite accumulation area for collection.

    Emergency Procedures: Spill Management

    Accidental spills must be managed immediately and safely.

    • Alert Personnel: Notify all personnel in the immediate area of the spill.

    • Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency response team.

    • Don PPE: Before cleaning, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and double-layered chemical-resistant gloves.

    • Containment: For a small liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. For a solid spill, carefully sweep it up, avoiding dust generation.[6]

    • Collection: Scoop the absorbent material and spilled compound into a designated hazardous waste container.

    • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as contaminated solid waste.

    • Disposal: Label the spill cleanup waste container and dispose of it according to Protocol 3.

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper disposal of waste containing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate.

    G cluster_start Waste Generation cluster_type 1. Identify Waste Type cluster_container 2. Select & Label Container cluster_storage 3. Store for Disposal cluster_end 4. Final Disposition Start Waste Containing Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate Neat Neat / Expired Solid Compound Start->Neat Aqueous Dilute Aqueous Solution Start->Aqueous Solid Contaminated Solid Debris (Gloves, Wipes, Silica) Start->Solid Cont_Neat Labeled Glass or PE Jar 'Hazardous Waste - Neat Compound' Neat->Cont_Neat Cont_Aq Labeled Carboy 'Hazardous Waste - Aqueous Amine' Aqueous->Cont_Aq Cont_Solid Labeled Lined Bin / Bag 'Hazardous Waste - Contaminated Solids' Solid->Cont_Solid Storage Store in Designated Satellite Accumulation Area (Segregated from Incompatibles) Cont_Neat->Storage Cont_Aq->Storage Cont_Solid->Storage End Collection by Certified Hazardous Waste Vendor Storage->End

    Caption: Decision workflow for proper waste segregation and disposal.

    References

    • Properly Managing Chemical Waste in Laboratories. Ace Waste.

    • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH.

    • Chemical Waste Disposal Guidelines. Emory University.

    • Laboratory Waste Management. Labs Explorer.

    • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

    • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities.

    • SAFETY DATA SHEET for Methyl 3-amino-4-methylthiophene-2-carboxylate. Thermo Fisher Scientific.

    • Methyl 3-aminotetrahydrofuran-3-carboxylate hydrochloride. Sigma-Aldrich.

    • SAFETY DATA SHEET for Methyl 3-aminothiophene-2-carboxylate. Fisher Scientific.

    • SAFETY DATA SHEET. Sigma-Aldrich.

    • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents. Basel Convention.

    • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Carboline.

    • SAFETY DATA SHEET for 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Fisher Scientific.

    • Working with Hazardous Chemicals. Organic Syntheses.

    • methyl (S)-tetrahydrofuran-3-carboxylate — Chemical Substance Information. NextSDS.

    • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.

    • (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. ChemicalBook.

    • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.

    • (3R,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride. Manchester Organics.

    • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.

    • SAFETY DATA SHEET. Greenbook.net.

    • 3-Aminotetrahydrofuran 95%. Sigma-Aldrich.

    • 3-Aminotetrahydrofuran. Chem-Impex.

    • 3-Aminotetrahydrofuran (BSC). Pharmaffiliates.

    • Tetrahydrofuran-3-amine dihydrochloride. EvitaChem.

    Sources

    Handling

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

    This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. Our focus extends beyond mere compliance, aimin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep, intuitive understanding of the principles behind each safety recommendation. By explaining the causality of experimental choices, we empower you to work with confidence and precision.

    Foundational Safety: Understanding the Hazard Profile

    Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a heterocyclic amine derivative. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, its structural components—a tetrahydrofuran ring and an amino group—provide a strong basis for a thorough hazard assessment.

    • Flammability: The tetrahydrofuran (THF) backbone suggests the compound is likely a flammable liquid and vapor.[1][2] Vapors can be heavier than air, potentially traveling to an ignition source and flashing back.[2] Therefore, all work should be conducted away from open flames, sparks, and other sources of ignition.[1][3]

    • Skin and Eye Irritation: Amines are known to be irritants.[4] Safety data for analogous compounds confirm that this chemical should be considered a skin irritant and a cause of serious eye irritation or damage.[1][3][5] Direct contact can cause redness and inflammation.[5]

    • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[5] It is crucial to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Toxicity: While specific data is limited, related primary aromatic amines are known to be readily absorbed through the skin and respiratory system, with potential for toxicity.[6] It is prudent to treat this compound with a high degree of caution and minimize all routes of exposure.

    The First Line of Defense: Engineering and Administrative Controls

    Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, you must implement robust engineering and administrative controls.

    • Engineering Controls: The primary engineering control for handling this chemical is a certified chemical fume hood.[7] A fume hood ensures that vapors are contained and exhausted, minimizing inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.[1][5]

    • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical used. Always work in a clean, uncluttered laboratory space to reduce the risk of spills.[7] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[8]

    Core PPE Requirements: A Multi-Layered Approach

    For all operations involving Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate, the following baseline PPE is mandatory.

    • Eye and Face Protection:

      • Minimum Requirement: Tight-fitting chemical splash goggles that meet ANSI Z87.1 or equivalent standards are essential.[3][9] Standard safety glasses do not provide adequate protection from splashes.[10]

      • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reaction workups), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[10][11]

    • Hand Protection:

      • Material Selection: Due to the compound's structure, gloves made of nitrile or neoprene are recommended for splash protection.[12][13] These materials generally offer good resistance to amines, ethers, and esters.[13] However, chemical permeation can occur without visible signs of degradation.[14]

      • Protocol: Always double-glove when handling this compound.[9] This provides an additional layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before and during use.[15] If contact occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.[16]

    • Body Protection:

      • A flame-resistant lab coat is required to protect against splashes and potential fire hazards.[2]

      • Ensure the lab coat is fully buttoned with sleeves rolled down. For larger-scale operations or when handling highly concentrated solutions, a chemically resistant apron over the lab coat is advised.[3]

      • Wear long pants and closed-toe shoes made of a non-porous material.[7]

    Operational PPE Plan: Matching Protection to the Task

    The level of PPE required should be directly proportional to the risk associated with a specific procedure. The following table outlines recommended PPE levels for common laboratory tasks.

    Task Scale Required PPE Rationale
    Weighing/Sample Preparation < 1 gDouble Nitrile Gloves, Lab Coat, Chemical Splash GogglesLow risk of splash, but protection against incidental contact and eye exposure is critical.
    Solution Preparation/Transfers > 1 g or > 10 mLDouble Nitrile Gloves, Lab Coat, Chemical-Resistant Apron, Goggles & Face ShieldHigher potential for splashes and spills during pouring and mixing operations.[11]
    Running Reactions (in Fume Hood) AnyDouble Nitrile Gloves, Lab Coat, Chemical Splash GogglesThe fume hood contains vapors, but personal protection against splashes during reagent addition or sampling is still necessary.
    Reaction Workup/Quenching AnyDouble Nitrile/Neoprene Gloves, Lab Coat, Chemical-Resistant Apron, Goggles & Face ShieldThese steps often involve exothermic reactions and transfers between vessels, increasing the risk of significant splashes.
    Spill Cleanup AnyDouble Nitrile/Neoprene Gloves, Chemical-Resistant Coveralls, Chemical-Resistant Boots, Goggles & Face Shield, Respirator (see below)A major spill requires full-body protection and respiratory control due to high vapor concentration.[9]

    Procedural Discipline: Donning, Doffing, and Disposal

    Step-by-Step PPE Donning and Doffing Sequence

    Proper procedure is critical to prevent cross-contamination.

    Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Goggles/Face Shield: Adjust for a secure and comfortable fit.

    • Gloves: Put on the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

    Doffing (Taking Off):

    • Outer Gloves: Remove by peeling one off with the other, without touching the outside with your bare skin. Dispose of immediately.

    • Lab Coat & Apron: Remove by rolling it outwards, away from your body, ensuring the contaminated exterior does not touch your clothes.

    • Face Shield/Goggles: Remove by handling the strap, not the front.

    • Inner Gloves: Remove and dispose of.

    • Wash Hands: Wash hands thoroughly with soap and water.[7]

    PPE Selection Workflow

    PPE_Selection_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node Start Start: Assess Task Check_Ventilation Is task in a certified fume hood? Start->Check_Ventilation Check_Spill Is this a spill response? Check_Ventilation->Check_Spill Yes No_Hood STOP! Re-evaluate procedure. Consult EHS. Check_Ventilation->No_Hood No Check_Splash High potential for splash or aerosol? PPE_Level1 Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Check_Splash->PPE_Level1 No PPE_Level2 Enhanced PPE: - Standard PPE + Face Shield + Chem-Resistant Apron Check_Splash->PPE_Level2 Yes Check_Spill->Check_Splash No PPE_Level3 Spill Response PPE: - Chem-Resistant Suit/Boots - Double Nitrile/Neoprene Gloves - Goggles & Face Shield - Respirator Check_Spill->PPE_Level3 Yes End Proceed with Task PPE_Level1->End PPE_Level2->End PPE_Level3->End

    Caption: Decision workflow for selecting appropriate PPE levels.

    Disposal and Decontamination Plan

    Proper disposal is a critical component of the safety lifecycle.

    • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, must be collected in a designated, sealed hazardous waste container.[1][17] Do not discard in regular trash.

    • Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations.[18] Ensure waste containers are clearly labeled and stored in a secondary containment vessel in a well-ventilated area.[8]

    • Decontamination: Work surfaces should be decontaminated at the end of each procedure and at the end of the day using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.[7]

    By integrating these principles and protocols into your daily laboratory work, you build a resilient culture of safety that protects not only yourself but your entire research community.

    References

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